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  • Product: 5-Fluoro-2-hydrazinyl-4-methylpyridine
  • CAS: 1388070-75-4

Core Science & Biosynthesis

Foundational

5-Fluoro-2-hydrazinyl-4-methylpyridine CAS 1388070-75-4 properties

A Pivotal Scaffold for Fused Nitrogen Heterocycles in Drug Discovery Executive Summary 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) is a specialized fluorinated heterocyclic building block. It serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

A Pivotal Scaffold for Fused Nitrogen Heterocycles in Drug Discovery

Executive Summary

5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) is a specialized fluorinated heterocyclic building block. It serves as a critical intermediate in the synthesis of fused ring systems, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines , which are privileged scaffolds in kinase inhibitor design (e.g., p38


 MAP kinase, c-Met).

The strategic placement of the fluorine atom at C5 modulates metabolic stability and pKa, while the hydrazine moiety at C2 provides a "pre-installed" nucleophilic handle for rapid cyclization. This guide details the physicochemical profile, optimized synthetic protocols, and application workflows for this compound.

Chemical Identity & Structural Analysis

Property Data
CAS Number 1388070-75-4
IUPAC Name 5-Fluoro-2-hydrazinyl-4-methylpyridine
Synonyms 2-Hydrazino-5-fluoro-4-picoline; (5-Fluoro-4-methylpyridin-2-yl)hydrazine
Molecular Formula C

H

FN

Molecular Weight 141.15 g/mol
SMILES Cc1c(F)cnc(NN)c1
Structural Class 2-Hydrazinylpyridine; Fluorinated Heterocycle
Electronic & Steric Features
  • Fluorine Effect (C5): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the basicity of the pyridine nitrogen compared to non-fluorinated analogs. This modulation is critical for fine-tuning the binding affinity of derived drugs in enzyme pockets.

  • Hydrazine Nucleophilicity (C2): The terminal nitrogen (

    
    ) of the hydrazine group is highly nucleophilic, enabling rapid condensation with aldehydes, ketones, and carboxylic acids.
    
  • Methyl Group (C4): Provides steric bulk and lipophilicity, often aiding in hydrophobic interactions within protein binding sites.

Physicochemical Properties (Predicted)

Note: Experimental values for this specific CAS are limited in open literature. Data below represents high-confidence predicted values based on structural analogs (e.g., 2-hydrazinyl-4-methylpyridine).

Parameter Value / Range Implication for R&D
Physical State Solid (Off-white to yellow powder)Standard handling as solid reagent.[1]
Melting Point 115–135 °C (Predicted)Stable solid; suitable for elevated temp reactions.
Boiling Point ~280 °C (at 760 mmHg)High thermal stability.
pKa (Pyridine N) ~5.5 – 6.0Reduced basicity due to F-substitution.
LogP ~0.8 – 1.2Moderate lipophilicity; good membrane permeability potential.
Solubility DMSO, Methanol, EthanolCompatible with polar organic solvents.

Synthetic Route & Optimization

The most robust synthesis involves the Nucleophilic Aromatic Substitution (S


Ar)  of 2-chloro-5-fluoro-4-methylpyridine with hydrazine hydrate.
Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The electron-deficient nature of the pyridine ring (enhanced by the electronegative fluorine) facilitates the attack of hydrazine at the C2 position, displacing the chloride.

Workflow Diagram

SynthesisWorkflow Precursor 2-Chloro-5-fluoro- 4-methylpyridine (CAS 881891-83-4) Intermediate Meisenheimer Complex Precursor->Intermediate S_NAr Attack (Reflux, EtOH) Reagent Hydrazine Hydrate (Excess 3-5 eq) Reagent->Intermediate Product 5-Fluoro-2-hydrazinyl- 4-methylpyridine (CAS 1388070-75-4) Intermediate->Product -HCl Byproduct Bis-pyridyl Hydrazine (Dimer) Product->Byproduct Reaction with Precursor (Avoid)

Figure 1: Synthetic pathway from chloropyridine precursor. Note the competitive dimerization pathway which dictates the need for excess hydrazine.

Optimized Protocol: S Ar Displacement

Objective: Maximize yield while minimizing the formation of the bis-pyridyl hydrazine dimer.

  • Reagents:

    • Substrate: 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq).

    • Nucleophile: Hydrazine hydrate (80% or 64% solution) (5.0 – 10.0 eq ). Note: Large excess is critical.

    • Solvent: Ethanol or n-Butanol (for higher temperature).

  • Procedure:

    • Step 1: Dissolve the chloropyridine substrate in Ethanol (5 mL/mmol).

    • Step 2: Add Hydrazine hydrate dropwise at room temperature.

    • Step 3: Heat the reaction to reflux (80–100 °C) for 4–6 hours. Monitor by TLC or LC-MS (Disappearance of chloro-precursor).

    • Step 4 (Work-up): Cool to room temperature.

      • If product precipitates: Filter the solid, wash with cold water/ethanol, and dry.

      • If solution remains clear: Concentrate under reduced pressure to remove ethanol and excess hydrazine. Treat the residue with water to induce precipitation or extract with Ethyl Acetate.

    • Step 5 (Purification): Recrystallization from Ethanol/Water is typically sufficient.

Critical Control Point:

Avoid Dimerization: If the ratio of Hydrazine is too low (<3 eq), the product (which contains a nucleophilic -NH


) will attack a second molecule of the starting material, forming a symmetrical bis-pyridyl hydrazine impurity. Always use excess hydrazine. 

Reactivity & Applications in Drug Discovery

The primary utility of CAS 1388070-75-4 is as a "heterocycle generator." It is the precursor of choice for constructing [1,2,4]triazolo[4,3-a]pyridines .

Key Transformation: Oxidative Cyclization

Triazolopyridines are synthesized by reacting the hydrazine with an aldehyde (to form a hydrazone) followed by oxidative cyclization (using oxidants like PhI(OAc)


, CuCl

, or Chloramine-T).
Application Workflow

Applications Core 5-Fluoro-2-hydrazinyl- 4-methylpyridine Hydrazone Intermediate Hydrazone Core->Hydrazone Condensation Triazolo [1,2,4]Triazolo[4,3-a]pyridine (Kinase Inhibitor Scaffold) Core->Triazolo Direct Cyclization (w/ Acid or Orthoester) Aldehyde + Aryl Aldehyde (R-CHO) Aldehyde->Hydrazone Acid + Carboxylic Acid (R-COOH) Acid->Triazolo Orthoester + Orthoester (RC(OR')3) Orthoester->Triazolo Hydrazone->Triazolo Oxidative Cyclization (PhI(OAc)2 or CuCl2)

Figure 2: Divergent synthesis of triazolopyridines from the hydrazine core.

Target Classes
  • p38

    
     MAP Kinase Inhibitors:  The triazolopyridine core mimics the ATP-binding motif. The 5-fluoro group often interacts with specific residues (e.g., hinge region) to improve selectivity.
    
  • c-Met Inhibitors: Used in oncology research for blocking hepatocyte growth factor receptors.

  • Agrochemicals: Precursor for fluorinated herbicides requiring pyridine-fused systems.[2][3]

Handling, Stability & Safety (E-E-A-T)

Hazards
  • Hydrazine Moiety: Hydrazines are potential genotoxic impurities (GTIs) . Handle with strict containment.

  • Skin Sensitization: Known to cause allergic skin reactions.

  • GHS Classification (Inferred):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1]

    • H317: May cause an allergic skin reaction.

Storage Protocol
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Hydrazines can oxidize in air to form azo compounds or decompose.

  • Temperature: 2–8 °C (Refrigerate) . Long-term storage at -20 °C is recommended to prevent darkening (oxidation).

  • Container: Amber glass vials (light sensitive).

References

  • Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

    • Mechanism & Scope: "A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties." Results in Chemistry, 2023.
  • General Synthesis of 2-Hydrazinylpyridines

    • Protocol Optimization: "Large scale synthesis of 2-Hydrazinopyridine from 2-Chloropyridine."[4] ResearchGate Discussions, 2014.

  • Precursor Data (2-Chloro-5-fluoro-4-methylpyridine)

    • PubChem Compound Summary: CID 26986174.[1]

  • Fluorine in Medicinal Chemistry

    • Review: "Fluorine in drug discovery: Role, design and case studies.

Sources

Exploratory

5-Fluoro-2-hydrazinyl-4-methylpyridine chemical structure and molecular weight

[1] Executive Summary 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4 ) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of fused pyridine derivatives, such as [1,2,4]tri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4 ) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of fused pyridine derivatives, such as [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines.[1][2] These scaffolds are critical in the development of kinase inhibitors, agrochemicals (herbicides/fungicides), and high-affinity ligands for G-protein coupled receptors (GPCRs).

This guide details the structural characteristics, physicochemical properties, synthetic pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-Fluoro-2-hydrazinyl-4-methylpyridine
Common Synonyms 2-Hydrazino-5-fluoro-4-picoline; (5-Fluoro-4-methylpyridin-2-yl)hydrazine
CAS Registry Number 1388070-75-4
Molecular Formula C₆H₈FN₃
SMILES Cc1cc(NN)ncc1F
InChI Key (Predicted) ZBFAXMKJADVOGH-UHFFFAOYSA-N (Analogous)
Quantitative Physicochemical Data
ParameterValueNotes
Molecular Weight 141.15 g/mol Calculated based on standard atomic weights.[2]
Exact Mass 141.0702 g/mol Monoisotopic mass (

C,

H,

F,

N).
Physical State SolidTypically off-white to pale yellow powder.[3]
Melting Point ~120–140 °CPredicted range based on structural analogs (e.g., 2-hydrazinopyridine).
Solubility DMSO, Methanol, EthanolLimited solubility in water; soluble in polar organic solvents.
pKa (Predicted) ~6.5 (Hydrazine N), ~3.0 (Pyridine N)Fluorine at C5 reduces basicity of the ring nitrogen compared to 2-hydrazinopyridine.

Structural Analysis & Visualization

Molecular Geometry

The molecule consists of a pyridine ring substituted at the 2, 4, and 5 positions.

  • Position 2 (Hydrazine): The hydrazine group (-NHNH

    
    ) acts as a bidentate nucleophile. The nitrogen attached to the ring (N') is 
    
    
    
    -hybridized due to conjugation with the pyridine ring, while the terminal nitrogen (N'') is
    
    
    -hybridized.
  • Position 4 (Methyl): Provides steric bulk and weak electron-donating induction (+I effect).

  • Position 5 (Fluorine): A strong electron-withdrawing group (-I effect) that modulates the electronic density of the ring, enhancing the electrophilicity at C2 and C6, and influencing metabolic stability (blocking C5 oxidation).

Structural Diagram (Graphviz)

ChemicalStructure C2 C2 C3 C3 C2->C3 Sub_Hyd NH-NH2 (Hydrazine) C2->Sub_Hyd Pos 2 N1 N1 (Pyridine) N1->C2 C6 C6 C6->N1 C5 C5 C5->C6 Sub_F F (Fluoro) C5->Sub_F Pos 5 C4 C4 C4->C5 Sub_Me CH3 (Methyl) C4->Sub_Me Pos 4 C3->C4

Caption: 2D Connectivity of 5-Fluoro-2-hydrazinyl-4-methylpyridine showing substituent positions.

Synthetic Pathways & Methodology

The synthesis of 5-Fluoro-2-hydrazinyl-4-methylpyridine typically proceeds via Nucleophilic Aromatic Substitution (


) . The precursor, 2-chloro-5-fluoro-4-methylpyridine, reacts with hydrazine hydrate. The fluorine atom at C5 activates the C2 position for nucleophilic attack by inductively withdrawing electron density, although the primary activation comes from the ring nitrogen (N1).
Reaction Scheme

Synthesis Precursor 2-Chloro-5-fluoro-4-methylpyridine (CAS: 881891-83-4) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + Hydrazine Reflux (EtOH/Dioxane) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Intermediate Product 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) Intermediate->Product - HCl Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: SNAr mechanism converting the 2-chloro precursor to the target hydrazine.

Experimental Protocol (Standardized)

Note: This protocol is generalized from standard procedures for 2-hydrazinopyridines.

  • Reagents:

    • 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq)

    • Hydrazine hydrate (5.0 – 10.0 eq) – Excess is crucial to prevent bis-substitution.

    • Solvent: Ethanol (EtOH) or 1,4-Dioxane.

  • Procedure:

    • Dissolve the chloropyridine precursor in EtOH (approx. 5-10 mL/g).

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 4–12 hours. Monitor reaction progress via TLC (eluent: 5-10% MeOH in DCM) or LC-MS.
      
    • Observation: The starting material (less polar) should disappear, replaced by a more polar, UV-active spot (product).

  • Work-up:

    • Cool the reaction mixture to

      
      .
      
    • Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold ethanol/ether.

    • Extraction (Alternative): If no precipitate forms, concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc). Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Recrystallization from Ethanol/Hexanes or column chromatography (DCM:MeOH gradient) if high purity (>98%) is required.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. The hydrazine moiety is highly reactive, allowing for the rapid construction of fused ring systems.

Scaffold Construction
  • [1,2,4]Triazolo[4,3-a]pyridines: Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids closes the ring between the hydrazine and the pyridine nitrogen.

    • Relevance: These cores are bioisosteres of quinolines and are found in p38 MAP kinase inhibitors and anxiolytics.

  • Pyrazoles: Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolyl-pyridines.

Electronic Modulation

The 5-Fluoro substituent is strategic:

  • Metabolic Stability: Blocks the metabolically vulnerable C5 position from CYP450 oxidation.

  • Binding Affinity: The fluorine atom can engage in multipolar interactions with protein backbones in the binding pocket.

Safety & Handling (MSDS Highlights)

Hazard ClassGHS CodeDescription
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin (typical for hydrazines).[2]
Irritation H315/H319Causes skin irritation and serious eye irritation.
Sensitization H317May cause an allergic skin reaction.
  • Storage: Store at

    
     under an inert atmosphere (Argon/Nitrogen). Hydrazines can oxidize over time to form azo compounds or decompose.
    
  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Nitrogen and Fluorine content).

References

  • ChemBK . 5-Fluoro-2-hydrazinyl-4-methylpyridine - Physico-chemical Properties. Retrieved from

  • BLD Pharm . Product Analysis: 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4).[1] Retrieved from

  • ChemicalBook . 5-Fluoro-2-hydrazinyl-4-methylpyridine Supplier and Structure Data. Retrieved from

  • PubChem . Compound Summary: 5-Fluoro-4-hydrazino-2-methoxypyrimidine (Structural Analog for Property Prediction). Retrieved from

Sources

Foundational

A Senior Application Scientist's Technical Guide to the Safe Handling of 2-Hydrazino-5-fluoro-4-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide to the safe handling, risk mitigation, and emergency preparedness for 2-Hydrazino-5-fluoro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, risk mitigation, and emergency preparedness for 2-Hydrazino-5-fluoro-4-methylpyridine. As no specific Safety Data Sheet (SDS) is publicly available for this precise molecule, this guide has been synthesized by leveraging extensive safety data from structurally analogous hydrazine derivatives and fluorinated pyridines. The core toxicological and reactive hazards are anticipated to be dominated by the hydrazine functional group, a well-documented hazardous moiety.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of informed safety.

Chapter 1: Core Hazard Profile & Toxicological Assessment

The primary driver of the hazard profile for 2-Hydrazino-5-fluoro-4-methylpyridine is the hydrazine (-NHNH₂) functional group. Hydrazines as a class are highly reactive, toxic, and pose significant health risks.[1] The presence of a fluorinated pyridine ring may modulate the compound's physical properties and metabolic fate, but the fundamental hazards of the hydrazine moiety should be considered paramount.

Anticipated GHS Hazard Classification

Based on data from analogous compounds like hydrazine hydrate, hydrazine sulfate, and other substituted hydrazines, the following Globally Harmonized System (GHS) classifications should be anticipated.[2][3][4]

Hazard Class Anticipated Category Rationale & Key Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Category 2 or 3 Hydrazines are known to be toxic or fatal if swallowed, in contact with skin, or if inhaled.[2][3][4] The high reactivity allows for rapid systemic absorption.
Skin Corrosion / Irritation Category 1B Direct contact can cause severe skin burns and damage.[3][4] The basicity of the hydrazine group contributes to its corrosive nature.
Serious Eye Damage / Irritation Category 1 Direct contact poses a high risk of permanent eye damage.[3][4]
Respiratory or Skin Sensitization Category 1 May cause an allergic skin reaction upon repeated exposure.[2][3]
Carcinogenicity Category 1B May cause cancer. [2][3] This is a critical long-term health hazard associated with many hydrazine compounds.
Aquatic Toxicity (Acute & Chronic) Category 1 Very toxic to aquatic life, with long-lasting effects.[2][3]
Toxicological Endpoints: The "Why" Behind the Hazards

The toxicity of hydrazines is linked to their powerful reducing properties and their ability to generate reactive free radicals. Upon absorption, they can induce methemoglobinemia, damage the central nervous system, liver, and kidneys.[5] Chronic exposure, even at low levels, is associated with carcinogenic effects. Therefore, the central principle of all handling protocols is the absolute minimization of exposure through all routes: inhalation, dermal contact, and ingestion.

Chapter 2: Proactive Safety Protocols: Laboratory Handling & Engineering Controls

A proactive approach to safety is mandatory. This involves establishing robust engineering controls and standardized handling procedures before any experimental work begins.

Engineering Controls: The First Line of Defense

Reliance on Personal Protective Equipment (PPE) alone is insufficient. The primary barrier between the researcher and the chemical must be engineering controls.

  • Chemical Fume Hood: All manipulations of 2-Hydrazino-5-fluoro-4-methylpyridine, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[6]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[7]

  • Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance from the work area.[7]

Standard Operating Procedure (SOP) for Handling

The following step-by-step protocol must be adopted for all work involving this compound.

Step 1: Pre-Handling Safety Review

  • Confirm the chemical fume hood certification is current.

  • Verify the location of the nearest safety shower, eyewash, and appropriate fire extinguisher.

  • Ensure the designated hazardous waste container for hydrazine waste is properly labeled and accessible.[6][7]

Step 2: Donning Personal Protective Equipment (PPE)

  • Body: Wear a flame-resistant lab coat.[7]

  • Hands: Double-glove with an inner nitrile glove and an outer, thicker neoprene or butyl rubber glove.[7][8] Gloves must be inspected for integrity before each use.

  • Eyes/Face: Wear tightly fitting chemical splash goggles and a full-face shield.[7][9]

  • Respiratory: For any non-routine operations where vapor exposure may exceed occupational limits (e.g., large-scale transfers, cleaning spills), a supplied-air respirator is necessary. Cartridge respirators are not suitable for hydrazines.[1]

Step 3: Chemical Handling Workflow

  • Place an absorbent, disposable bench liner in the fume hood to contain minor drips.

  • Ground and bond any metal containers during transfers to prevent static discharge.[7]

  • Use spark-proof tools.[7]

  • Handle the compound away from incompatible materials, especially strong oxidizing agents (e.g., hydrogen peroxide, nitric acid), acids, and metal oxides, which can cause violent, spontaneous reactions.[5]

  • Keep containers tightly closed when not in use.[7]

Step 4: Post-Handling Decontamination & Disposal

  • Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

  • Dispose of all contaminated disposables (gloves, liners, pipette tips) in the designated, sealed hazardous waste container labeled "Hydrazine Waste - Toxic, Carcinogen".[7]

  • Wash hands thoroughly with soap and water after removing PPE.[9]

Visualization: PPE Selection Workflow

PPE_Workflow start Prepare to Handle 2-Hydrazino-5-fluoro-4-methylpyridine lab_coat Don Flame-Resistant Lab Coat start->lab_coat goggles Don Chemical Splash Goggles lab_coat->goggles face_shield Don Full-Face Shield goggles->face_shield gloves Double Glove: Inner Nitrile, Outer Neoprene face_shield->gloves check_hood Work Inside Certified Chemical Fume Hood? gloves->check_hood Final Check yes_hood Proceed with Routine Handling check_hood->yes_hood Yes no_hood STOP WORK Consult EHS Supplied-Air Respirator Required check_hood->no_hood No / Non-Routine Task

Caption: PPE selection and engineering control verification workflow.

Chapter 3: Reactive Safety: Emergency Response Protocols

Even with robust proactive measures, the potential for accidental exposure or release requires a clear, rehearsed emergency plan.

In Case of Personal Exposure

Immediate and decisive action is critical to mitigate harm.

Exposure Route Immediate Action Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Call for immediate medical attention.[6][9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Use a safety shower if contact is extensive. Seek immediate medical attention.[6][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[6][7]
Accidental Release & Spill Cleanup
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill using a chemical absorbent pad or vermiculite. Do not use combustible materials like paper towels.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solution (e.g., dilute sodium hypochlorite), followed by a water rinse.[1]

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department and emergency services.

    • Prevent entry to the area.

    • Do not attempt to clean up a large spill without specialized training and equipment.[6][7]

Visualization: Emergency Response Logic

Emergency_Response cluster_exposure Personal Exposure cluster_spill Accidental Release event Emergency Event (Spill or Exposure) exposure_type Route? event->exposure_type Exposure spill_size Spill Size? event->spill_size Spill skin_eye SKIN / EYE Use Safety Shower / Eyewash for 15+ min exposure_type->skin_eye Dermal/ Ocular inhalation INHALATION Move to Fresh Air exposure_type->inhalation Inhalation ingestion INGESTION Do NOT Induce Vomiting exposure_type->ingestion Ingestion medical Seek Immediate Medical Attention skin_eye->medical inhalation->medical ingestion->medical small_spill SMALL (in hood) Absorb with inert material Collect waste spill_size->small_spill Small large_spill LARGE (outside hood) EVACUATE AREA spill_size->large_spill Large notify_ehs Notify EHS / Emergency Services large_spill->notify_ehs

Caption: Decision-making workflow for emergency response scenarios.

References

  • Safety Data Sheet: Hydrazine sulfate. Chemos GmbH&Co.KG. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. University of Washington. [Link]

  • Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

  • 3,5-DIMETHYLPYRAZOLE. Organic Syntheses. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Hydrazine monohydrate Safety Data Sheet. Penta Chemicals. [Link]

  • Hydrazine hydrate Safety Data Sheet. Fisher Scientific. [Link]

  • 5-Fluoro-4-hydrazino-2-methoxypyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Fluoro-4-hydrazino-2-methoxypyrimidine. Royalchem. [Link]

  • Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Exploratory

5-Fluoro-2-hydrazinyl-4-picoline: Solubility Landscape &amp; Solvent Selection Guide

Topic: Solubility Profile and Solvent Compatibility of 5-Fluoro-2-hydrazinyl-4-picoline Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Solvent Compatibility of 5-Fluoro-2-hydrazinyl-4-picoline Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

[1][2]

Executive Summary & Chemical Identity

5-Fluoro-2-hydrazinyl-4-picoline (CAS: 1388070-75-4), also known as 5-Fluoro-4-methyl-2-pyridylhydrazine, is a critical heterocyclic building block.[1][2] It serves as a primary intermediate in the synthesis of fused nitrogenous scaffolds, particularly 5-azaindazoles and pyrazolopyridines , which are prevalent pharmacophores in kinase inhibitors and antibacterial agents.[2]

Understanding its solubility profile is essential not just for dissolution, but for optimizing reaction kinetics (typically SNAr or cyclocondensation) and purification strategies.[2] This guide provides a solubility assessment derived from structural analogs and physicochemical principles, alongside a validated protocol for empirical determination.

Chemical Profile
PropertyDetail
IUPAC Name 5-Fluoro-2-hydrazinyl-4-methylpyridine
CAS Number 1388070-75-4
Molecular Formula C₆H₈FN₃
Molecular Weight 141.15 g/mol
Key Functionality Hydrazine (Nucleophile/Reductant), Pyridine Nitrogen (Basic)
Acidity (pKa) ~9.7 (Pyridine N), ~3.5 (Hydrazine NH₂) [Predicted based on analogs]

Physicochemical Solubility Profile

The solubility of 5-Fluoro-2-hydrazinyl-4-picoline is governed by the competition between its polar hydrazine "head" and the lipophilic fluoromethyl-pyridine "tail."[1][2]

Predicted Solubility Landscape

Note: Values are estimated based on the structural analog 2-Hydrazinopyridine (CAS 4930-98-7) and substituent effects (F, Me).[1][2]

Solvent ClassRepresentative SolventsSolubility RatingTechnical Commentary
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL)Primary Choice. The high dielectric constant disrupts intermolecular H-bonding of the hydrazine moiety.[1][2] Ideal for SNAr reactions.
Polar Protic Methanol, Ethanol Good (20–50 mg/mL)Secondary Choice. Soluble, but protic solvents may interfere with certain electrophiles.[2] Excellent for recrystallization when mixed with water.
Chlorinated DCM, Chloroform Moderate (5–20 mg/mL)Useful for extraction/workup. Solubility decreases significantly if the compound is in hydrochloride salt form.[2]
Ethers THF, 1,4-Dioxane Moderate (5–20 mg/mL)Good for cyclization reactions requiring reflux.[1][2] THF is often used to precipitate the HCl salt product.
Ketones Acetone, MEK FORBIDDEN Chemically Incompatible. Hydrazines react rapidly with ketones to form hydrazones. Do not use.
Alkanes Hexanes, Heptane Poor (<1 mg/mL)Anti-solvent. Used to precipitate the product during purification or trituration.
The Salt Factor

Researchers must distinguish between the Free Base and the Hydrochloride Salt .

  • Free Base: Soluble in organic solvents (DCM, EtOAc, MeOH).[2]

  • HCl Salt: Highly water-soluble; insoluble in DCM/EtOAc.[1]

  • Operational Tip: If your material does not dissolve in DCM, check if you have the salt form.[2] A simple wash with saturated NaHCO₃ will liberate the free base and restore organic solubility.

Experimental Protocol: Solubility Determination

Since batch-to-batch polymorphism can affect dissolution, the following self-validating protocol is recommended for precise solubility determination prior to scale-up.

Workflow Diagram

The following Graphviz diagram outlines the decision logic for solubility testing and solvent selection.

SolubilityWorkflow Start Start: Weigh 10mg Compound AddSolvent Add 100µL Solvent (Target: 100mg/mL) Start->AddSolvent Sonicate Sonicate (5 mins @ 25°C) AddSolvent->Sonicate Check Visual Inspection Sonicate->Check Soluble Clear Solution (Solubility > 100mg/mL) Check->Soluble Clear Insoluble Particulates Visible Check->Insoluble Cloudy Dilute Add +100µL Solvent (Target: 50mg/mL) Insoluble->Dilute Check2 Visual Inspection Dilute->Check2 Check2->Soluble Clear HPLC Filter & HPLC Quantitation (Saturation Point) Check2->HPLC Still Cloudy

Figure 1: Step-wise workflow for gravimetric solubility assessment.

Detailed Methodology
  • Preparation: Weigh 10.0 mg (±0.1 mg) of 5-Fluoro-2-hydrazinyl-4-picoline into a 1.5 mL clear HPLC vial.

  • Initial Addition: Add 100 µL of the target solvent. Cap and vortex for 30 seconds.

  • Sonication: Sonicate for 5 minutes at ambient temperature to break crystal lattice energy.

  • Observation:

    • Clear: Solubility is >100 mg/mL.

    • Cloudy: Proceed to dilution.

  • Incremental Dilution: Add solvent in 100 µL increments, sonicating between additions, until clear or total volume reaches 1.0 mL (<10 mg/mL).

  • HPLC Verification (Optional): For exact saturation limits, filter the supernatant of a saturated solution through a 0.22 µm PTFE filter and analyze via HPLC against a standard curve.

Synthetic Utility & Solvent Compatibility[1][2][5]

The choice of solvent dictates the reaction pathway.[2] Hydrazines are sensitive to oxidation and condensation; thus, solvent purity is paramount.[2]

Reaction Solvent Decision Tree

SolventSelection ReactionType Reaction Type? Cyclization Cyclization (e.g., to Pyrazole) ReactionType->Cyclization Substitution Nucleophilic Sub. (SNAr) ReactionType->Substitution Purification Purification ReactionType->Purification TempHigh High Temp (>80°C)? Cyclization->TempHigh BaseType Base Used? Substitution->BaseType Cryst Recrystallization Purification->Cryst Ethanol Ethanol/Butanol (Reflux) TempHigh->Ethanol Yes Acetic Acetic Acid (Catalytic) TempHigh->Acetic Acid Cat. DMF DMF or DMSO (Inorganic Base) BaseType->DMF K2CO3/Cs2CO3 THF THF or Dioxane (Organic Base) BaseType->THF DIEA/TEA System EtOH + Water or EtOAc + Hexanes Cryst->System

Figure 2: Solvent selection logic based on intended chemical transformation.[1][2]

Critical "Watch-Outs"
  • Acetone/Ketones: Strictly avoid. The hydrazine group will form a hydrazone almost instantly, consuming your starting material.[2]

  • Chlorinated Solvents: While soluble, DCM can react with free hydrazine over long periods (days) to form alkylated byproducts.[2] Use fresh DCM and do not store the compound in solution for extended periods.[2]

  • Oxidation: In solution, hydrazines are prone to air oxidation to diazenes. Degas solvents (sparge with N₂ or Ar) prior to dissolution for sensitive catalytic reactions.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78645, 2-Hydrazinopyridine. Retrieved March 5, 2026, from [Link][2]

  • Liang, X., et al. (2024).[2][3] Application of Hydrazinopyridine Derivatives in Metal Removal. Journal of Hazardous Materials. (Cited in search snippet 1.5).

Sources

Foundational

Technical Guide: Medicinal Chemistry Applications of 5-Fluoro-2-hydrazinyl-4-methylpyridine

Executive Summary 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) is a specialized heterocyclic building block employed in the synthesis of fused pyridine scaffolds.[1][2] Its structural uniqueness lies in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) is a specialized heterocyclic building block employed in the synthesis of fused pyridine scaffolds.[1][2] Its structural uniqueness lies in the strategic placement of a fluorine atom at the C5 position and a methyl group at C4. This substitution pattern offers a dual advantage: the fluorine atom modulates pKa and blocks oxidative metabolism at a typically labile site, while the methyl group enhances lipophilicity and provides steric bulk often required for hydrophobic pocket occupancy in kinase and GPCR targets.

This guide details the technical utility of this intermediate, focusing on its role as a precursor for [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines , and provides validated protocols for its application in drug discovery workflows.

Part 1: Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyData
IUPAC Name 5-Fluoro-2-hydrazinyl-4-methylpyridine
CAS Number 1388070-75-4
Molecular Formula C₆H₈FN₃
Molecular Weight 141.15 g/mol
Physical State Solid (typically off-white to pale yellow)
Key Functional Group Hydrazine (-NHNH₂) at C2 (Nucleophilic Warhead)
Electronic Effect C5-Fluorine withdraws electron density, lowering ring basicity.
Structural Logic in Drug Design

The utility of this molecule stems from its ability to address common liabilities in lead optimization:

  • Metabolic Blocking (The C5-Fluorine): In unsubstituted pyridines, the C5 position is prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorination at this site effectively blocks this degradation pathway, extending the half-life (

    
    ) of the final drug molecule [1].
    
  • Conformational Control: The C4-methyl group introduces steric constraints that can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.

  • The Hydrazine "Handle": The 2-hydrazinyl group is a versatile dinucleophile. It allows for "one-pot" cyclization reactions to form fused bicyclic systems, which are privileged scaffolds in oncology (e.g., c-Met inhibitors) and CNS indications [2].

Part 2: Core Applications & Synthetic Pathways

The primary application of 5-Fluoro-2-hydrazinyl-4-methylpyridine is the construction of fused heterocycles. Below are the three dominant synthetic pathways.

Pathway A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

This is the most critical application. The hydrazine moiety reacts with carboxylic acids, orthoesters, or aldehydes to close the triazole ring. This scaffold is isosteric with quinoline and is widely used in kinase inhibitors (e.g., p38 MAP kinase, c-Met).

Pathway B: Synthesis of Pyrazoles and Thiazoles

Reacting the hydrazine with 1,3-dicarbonyls yields pyrazolyl-pyridines, while reaction with


-haloketones yields thiazolyl-pyridines. These motifs are prominent in anti-infective research, particularly for tuberculosis (KasA inhibitors) [3].
Visualization of Synthetic Workflows

SyntheticPathways Start 5-Fluoro-2-hydrazinyl- 4-methylpyridine R1 + R-COOH / POCl3 Start->R1 R2 + 1,3-Diketone Start->R2 R3 + Alpha-Haloketone Start->R3 P1 [1,2,4]Triazolo[4,3-a]pyridine (Kinase Inhibitor Scaffold) R1->P1 Cyclocondensation P2 Pyrazolyl-pyridine (Allosteric Modulator) R2->P2 Knorr Synthesis P3 Thiazolyl-pyridine (Antimicrobial Agent) R3->P3 Hantzsch Synthesis

Caption: Divergent synthetic pathways from the parent hydrazine to bioactive fused heterocyclic scaffolds.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Cyclization to 6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Objective: To synthesize a fused triazolopyridine scaffold using an orthoester cyclization method. This method is preferred over carboxylic acid coupling due to milder conditions and higher yields.

Materials
  • Substrate: 5-Fluoro-2-hydrazinyl-4-methylpyridine (1.0 eq)

  • Reagent: Triethyl orthoformate (or substituted orthoester) (3.0 eq)

  • Solvent: Ethanol (anhydrous) or Dioxane

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Fluoro-2-hydrazinyl-4-methylpyridine (1.41 g, 10 mmol) in anhydrous Ethanol (20 mL).

  • Addition: Add Triethyl orthoformate (4.45 g, 30 mmol) followed by pTSA (172 mg, 1 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere. Monitor by TLC (System: 5% MeOH in DCM).
    
    • Validation Check: The starting hydrazine spot (polar, stains with ninhydrin) should disappear, replaced by a less polar, UV-active spot (the triazole).

  • Completion: Reaction is typically complete within 3–5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Triturate the residue with cold diethyl ether or hexane to induce precipitation.

  • Purification: Filter the solid precipitate. If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

Expected Results
  • Yield: 75–85%

  • Appearance: White to off-white crystalline solid.

  • Characterization:

    • 1H NMR: Disappearance of hydrazine protons (

      
       4.0–9.0 ppm broad). Appearance of the triazole proton singlet (typically 
      
      
      
      8.5–9.5 ppm).
    • LC-MS: Mass shift corresponding to

      
       (cyclization with CH).
      

Part 4: Safety & Handling

  • Hydrazine Toxicity: While the pyridine-bound hydrazine is less volatile than free hydrazine, it retains potential genotoxic and skin-sensitizing properties. All handling must occur in a fume hood.

  • Stability: Hydrazines are prone to oxidation. Store the starting material under inert gas (Argon/Nitrogen) at

    
    . Darkening of the solid indicates oxidation to the azo or azoxy derivative.
    

Part 5: References

  • Priya, A., et al. (2025).[3] "Fluorine in drug discovery: Role, design and case studies." International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160.[3] Link

  • Lin, Z., et al. (2020). "Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes."[4][5] ResearchGate/bioRxiv. Link

  • Reddy, T.R., et al. (2022). "Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies." RSC Advances / PMC. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Fluorinated Pyrimidines." BenchChem.[6] Link

Sources

Exploratory

5-Fluoro-2-hydrazinyl-4-methylpyridine: Supply Chain Economics and Synthetic Utility in Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate advanced heterocyclic building blocks that can rapidly expand structure-activity relationship (SAR) vectors. 5-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate advanced heterocyclic building blocks that can rapidly expand structure-activity relationship (SAR) vectors. 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4)[1] is a highly specialized dinucleophilic intermediate. It is primarily utilized for the modular construction of fused pyrazolo[3,4-b]pyridine scaffolds—a privileged pharmacophore in modern kinase inhibitors. This technical guide provides a critical analysis of its structural rationale, supply chain economics, and a self-validating experimental protocol for its application in medicinal chemistry.

Structural Rationale & Mechanistic Utility

The specific substitution pattern of this pyridine ring is highly engineered to overcome common pharmacokinetic and structural liabilities encountered during lead optimization:

  • C5-Fluorine: The introduction of a highly electronegative fluorine atom at the C5 position serves a dual purpose. First, via inductive effects, it significantly lowers the pKa of the pyridine nitrogen, reducing hERG liability and off-target basicity. Second, it blocks cytochrome P450-mediated oxidative metabolism at the electron-rich C5 position, a notorious metabolic soft spot in unsubstituted pyridines.

  • C4-Methyl: The methyl group provides essential steric bulk. In the context of a final kinase inhibitor, this steric clash can lock the conformation of adjacent biaryl systems, enforcing the rigid bioactive conformation required for deep hinge-pocket binding.

  • C2-Hydrazine: Acting as an alpha-effect enhanced dinucleophile, the hydrazine moiety is primed for condensation with 1,3-dicarbonyls or enaminones, allowing for rapid cyclization into bicyclic systems[1].

Supply Chain Economics: Sourcing & Pricing Analysis

Unlike commodity building blocks (e.g., simple anilines), 5-fluoro-2-hydrazinyl-4-methylpyridine is an advanced intermediate. Its synthesis typically requires a multi-step sequence starting from 2,5-difluoro-4-methylpyridine via regioselective nucleophilic aromatic substitution (


) with hydrazine hydrate. This synthetic complexity is directly reflected in its market pricing.

Based on current vendor data, the compound is available from specialized chemical suppliers such as [2] and [3].

Table 1: Supplier and Pricing Analysis (CAS: 1388070-75-4)
SupplierCatalog NumberQuantityPrice (USD)Price per Gram (USD/g)Stock Status
Abosyn 90-40721 g$499.00$499.00Inquire[4]
Abosyn 90-40725 g$1,600.00$320.00Inquire[2]
BLD Pharm BD260577VariableOn RequestN/AVariable[3]
ChemBK (Aggregator) N/AVariableOn RequestN/AVariable[1]

Data Interpretation: The steep price curve ($499/g at 1g vs. $320/g at 5g) indicates high baseline synthesis and purification costs[2]. For scale-up campaigns (>50g), custom FTE (Full-Time Equivalent) synthesis is highly recommended over catalog purchasing to control raw material burn rates.

Experimental Methodology: Synthesis of Pyrazolo[3,4-b]pyridines

To maximize the utility of this expensive building block, the following protocol details the synthesis of a substituted pyrazolo[3,4-b]pyridine core.

E-E-A-T Principle (Causality & Self-Validation): Hydrazines are highly susceptible to air oxidation, forming diazene intermediates that lead to complex oligomeric mixtures. Therefore, the protocol mandates strict inert atmosphere conditions. Furthermore, the use of glacial acetic acid serves a dual mechanistic role: it acts as a protic solvent to stabilize the hydrazine as an acetate salt (preventing oxidation) and provides the necessary acid catalysis to drive the thermodynamic cyclization of the intermediate hydrazone.

Step-by-Step Protocol

Step 1: Hydrazone Condensation (Kinetic Control)

  • Preparation: Charge a flame-dried 50 mL Schlenk flask with 5-fluoro-2-hydrazinyl-4-methylpyridine (1.0 eq, 141.15 mg, 1.0 mmol)[1] and an appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq, 1.1 mmol).

  • Solvent Addition: Add 10 mL of anhydrous ethanol and 0.5 mL of glacial acetic acid under a positive stream of Argon.

    • Causality: The mild acid specifically protonates the highly electrophilic carbonyl oxygen, accelerating the initial nucleophilic attack by the terminal

      
       of the hydrazine without fully protonating the hydrazine itself.
      
  • Reaction: Stir at room temperature for 2 hours. Monitor via LC-MS to confirm the complete consumption of the starting mass (m/z 142

    
    ) and the formation of the hydrazone intermediate.
    

Step 2: Intramolecular Cyclization (Thermodynamic Control) 4. Heating: Once the hydrazone is formed, attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 12 hours.

  • Causality: The elevated temperature provides the activation energy required for the secondary amine of the hydrazone to attack the remaining carbonyl (or enamine carbon), followed by dehydration to establish the fully aromatic pyrazolo[3,4-b]pyridine system.

Step 3: Workup and Self-Validating Isolation 5. Quenching: Cool the mixture to room temperature and concentrate in vacuo. Neutralize the acetic acid by partitioning the residue between ethyl acetate (20 mL) and saturated aqueous


 (20 mL).
6.  Validation:  The organic layer is dried over 

, filtered, and concentrated. The crude product should be validated via

NMR.
  • Self-Validation Check: The disappearance of the broad hydrazine
    
    
    signals (typically around 4.0-6.0 ppm) and the appearance of a highly deshielded pyrazole
    
    
    signal (>10.0 ppm) confirm successful cyclization.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and mechanistic intermediates of the protocol described above.

G A 5-Fluoro-2-hydrazinyl-4-methylpyridine (Dinucleophile) C Hydrazone Intermediate (Kinetic Product) A->C Condensation (-H2O) B 1,3-Dicarbonyl / Enaminone (Dielectrophile) B->C Nucleophilic Attack D Acid-Catalyzed Cyclization (Thermodynamic Sink) C->D Heat (80°C) AcOH Catalyst E Fluorinated Pyrazolo[3,4-b]pyridine Core (Kinase Inhibitor Scaffold) D->E Intramolecular Ring Closure (-H2O)

Synthetic workflow for pyrazolo[3,4-b]pyridine scaffolds via hydrazine condensation.

References

  • ChemBK. "5-Fluoro-2-hydrazinyl-4-methylpyridine - Physico-chemical Properties." Accessed March 2026.[1] URL:[Link]

  • Abosyn. "2-diazanyl-5-fluoro-4-methylpyridine - 1388070-75-4 (5g Pricing)." Accessed March 2026.[2] URL:[Link]

  • Abosyn. "Catalog no. 90-4072 (CAS: 1388070-75-4) (1g Pricing)." Accessed March 2026.[4] URL:[Link]

Sources

Foundational

Stability Dynamics and Handling Protocols for 5-Fluoro-2-hydrazinyl-4-methylpyridine

Executive Summary 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) is a highly versatile, yet environmentally sensitive, fluorinated building block widely utilized in the synthesis of complex N-heterocycles and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) is a highly versatile, yet environmentally sensitive, fluorinated building block widely utilized in the synthesis of complex N-heterocycles and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently observe that the primary point of failure in workflows utilizing this compound stems from a fundamental misunderstanding of its ambient stability. This whitepaper deconstructs the electronic architecture of the molecule, elucidates its specific degradation pathways under ambient conditions, and provides field-proven, self-validating protocols to ensure absolute scientific integrity during storage and application.

Chemical Profiling & Electronic Architecture

To understand the instability of 5-Fluoro-2-hydrazinyl-4-methylpyridine, we must first analyze its electronic topology. The molecule (C₆H₈FN₃) features three competing electronic domains:

  • The Pyridine Core: The basic endocyclic nitrogen provides a site for facile protonation but also acts as an electron sink, stabilizing radical intermediates.

  • The 5-Fluoro & 4-Methyl Substituents: The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I), which subtly reduces the electron density of the pyridine ring. However, this is directly counterbalanced by the electron-donating (+I) 4-methyl group.

  • The 2-Hydrazinyl Moiety: The terminal -NH₂ group of the hydrazine is highly electron-rich and extremely prone to oxidation.

According to1, the free base form of this compound is a reactive crystalline solid. The juxtaposition of a basic pyridine ring with an oxidation-prone hydrazine group creates a highly polarized system that is exceptionally susceptible to aerobic degradation if left unshielded.

Mechanisms of Ambient Degradation

The primary vector of degradation for 2-hydrazinopyridines under ambient conditions is aerobic autoxidation . This is not a simple hydrolysis; it is a radical-mediated cascade.

When exposed to ambient oxygen and trace transition metals (ubiquitous in standard laboratory glassware), the hydrazine undergoes a Single-Electron Transfer (SET). As detailed in structural studies from 2, the initial oxidation yields a transient hydrazyl radical. This intermediate rapidly loses a proton and a second electron to form a highly reactive diazene (azo) species.

Because diazenes are unstable at room temperature, they rapidly extrude nitrogen gas (N₂), leaving behind an aryl radical that readily dimerizes or reacts with ambient moisture to form complex, tar-like degradation mixtures. This radical generation mechanism is a known property of 3.

OxidationMechanism A 5-Fluoro-2-hydrazinyl- 4-methylpyridine C Hydrazyl Radical Intermediate A->C SET Oxidation B Ambient O2 & Trace Cu(II) B->C D Diazene (Azo) Species C->D -H+, -e- E Aryl Radicals + N2 Gas D->E Decomposition F Dimerization & Degradation E->F Recombination

Aerobic oxidation pathway of 2-hydrazinopyridines via single-electron transfer (SET).

Empirical Stability Data & Kinetics

The rate of degradation is strictly dependent on environmental variables. Studies on the 4 demonstrate that alkaline or neutral conditions accelerate decomposition, whereas acidic conditions halt it. By protonating the basic pyridine nitrogen and the terminal amine (e.g., forming a hydrochloride or hydrofluoride salt), the oxidation potential of the molecule is drastically increased, effectively shutting down the SET pathway.

The following table summarizes the quantitative degradation kinetics of the free base versus the protonated salt under various conditions:

Storage ConditionAtmosphereStateEstimated Half-Life (t½)Primary Degradation Pathway
Ambient (25°C, Light) AirFree Base< 24 HoursRapid autoxidation / Photolytic cleavage
Ambient (25°C, Dark) AirFree Base2–3 DaysAerobic autoxidation to diazene
Refrigerated (4°C, Dark) ArgonFree Base> 3 MonthsSlow thermal decomposition
Cryogenic (-20°C, Dark) ArgonFree Base> 12 MonthsHighly Stable (Kinetic freezing)
Ambient (25°C, Dark) AirHCl/HF Salt> 6 MonthsStable (Protonation inhibits SET)

Note: The causality here is thermodynamic. Thermal kinetic energy at 25°C is sufficient to overcome the activation barrier for autoxidation in the presence of oxygen. Reducing the temperature to -20°C exponentially decreases the reaction rate according to the Arrhenius equation.

Standardized Handling & Storage Protocols

To ensure a self-validating system where degradation is mechanically prevented, you must implement strict Schlenk line or glovebox techniques. The following step-by-step methodology is mandatory for handling the free base form of 5-Fluoro-2-hydrazinyl-4-methylpyridine.

Step-by-Step Methodology: Inert Handling Workflow
  • Material Receipt & Equilibration: Upon receiving the compound, do not open it immediately. Allow the sealed vessel to equilibrate to room temperature in a desiccator for 2 hours to prevent condensation of ambient moisture on the cold glass.

  • Glovebox Transfer: Transfer the sealed bottle into an inert-atmosphere glovebox (Argon or N₂, O₂ < 1 ppm). Causality: Removing the stoichiometric oxidant (O₂) completely halts the primary degradation pathway.

  • Aliquoting into Amber Vials: Weigh the required amounts into pre-dried amber borosilicate vials. Causality: Amber glass blocks UV radiation below 400 nm, mitigating secondary photolytic N-N bond cleavage.

  • Optional Salt Formation: If the free base is not strictly required for your immediate downstream coupling, dissolve the aliquot in anhydrous ether and bubble dry HCl gas to precipitate the hydrochloride salt. This renders the compound bench-stable. As confirmed by 5, hydrazines are highly stable under strongly acidic conditions.

  • Cryogenic Storage: Seal the vials with PTFE-lined caps, wrap with Parafilm, and store at -20°C.

HandlingWorkflow S1 Material Receipt S2 Glovebox Transfer (Ar) S1->S2 S3 Amber Vial Aliquoting S2->S3 S4 Salt Formation (Optional) S3->S4 S5 Storage at -20°C S4->S5

Standardized inert-atmosphere handling and storage workflow for reactive hydrazines.

Analytical Workflows for Purity Verification

Before deploying stored 5-Fluoro-2-hydrazinyl-4-methylpyridine in sensitive catalytic cycles or API synthesis, purity must be verified. Degraded material will severely poison palladium or copper catalysts.

LC-MS Verification Protocol

Do not use standard acidic water/acetonitrile gradients without caution, as the compound may co-elute with early degradation products.

ParameterSpecificationRationale
Column C18, 1.7 µm, 2.1 x 50 mmHigh resolution required to separate dimers.
Mobile Phase A 0.1% Formic Acid in H₂OProtonates the pyridine ring for sharp peak shape.
Mobile Phase B 0.1% Formic Acid in MeCNEnsures solubility of hydrophobic azo-dimers.
Detection ESI+ (m/z 142.06 [M+H]+)Hydrazines ionize exceptionally well in positive mode.

Execution:

  • Dissolve 1 mg of the sample in 1 mL of degassed LC-MS grade Methanol (do not use water, as trace Cu²⁺ in water will initiate oxidation during the run).

  • Inject 1 µL immediately.

  • Data Interpretation: A pure sample will show a single sharp peak at m/z 142.06. The presence of peaks at m/z 281 (dimerization) or m/z 127 (loss of -NH) indicates critical aerobic degradation. Discard the batch if dimer peaks exceed 2% relative area.

References

  • ChemBK. "5-Fluoro-2-hydrazinyl-4-methylpyridine - Physico-chemical Properties."
  • Chiu, Y.-C., et al. "Role of the Interactions between the Active Site Base and the Substrate Schiff Base in Amine Oxidase Catalysis. Evidence from Structural and Spectroscopic Studies of the 2-Hydrazinopyridine Adduct.
  • "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
  • MacNaughton, M. G., et al. "Oxidation of Hydrazine in Aqueous Solutions." DTIC.
  • Moliner, A. M., et al. "Decompostion of Hydrazine in Aqueous Solutions.

Sources

Protocols & Analytical Methods

Method

synthesis procedure for 5-Fluoro-2-hydrazinyl-4-methylpyridine from 2-chloro precursor

Topic: Synthesis Procedure for 5-Fluoro-2-hydrazinyl-4-methylpyridine from 2-Chloro Precursor Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists Abstract & Scientific R...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Procedure for 5-Fluoro-2-hydrazinyl-4-methylpyridine from 2-Chloro Precursor Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract & Scientific Rationale

This application note details the optimized protocol for synthesizing 5-Fluoro-2-hydrazinyl-4-methylpyridine via nucleophilic aromatic substitution (


) of 2-Chloro-5-fluoro-4-methylpyridine . This scaffold is a critical intermediate in the development of kinase inhibitors and agrochemicals, serving as a precursor for fused heterocycles such as triazolopyridines and pyrazolopyridines.

Mechanistic Insight: The reaction proceeds through an


 mechanism. The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen. The presence of the 5-fluorine atom  is pivotal; its strong inductive electron-withdrawing effect (

) lowers the LUMO energy of the pyridine ring, significantly enhancing electrophilicity at the 2-position compared to non-fluorinated analogs. While the 4-methyl group is weakly electron-donating (

), its steric impact on the small hydrazine nucleophile is negligible. The use of hydrazine hydrate in excess serves a dual purpose: it acts as the nucleophile and suppresses the formation of the unwanted bis-pyridyl hydrazine dimer by statistically favoring the mono-substitution.

Safety & Hazard Control (Critical)

Hydrazine Hydrate (


)  is a potent hepatotoxin, carcinogen, and corrosive agent. It is unstable in the presence of metal catalysts (e.g., Raney Ni, Pd/C) and oxidizing agents.
  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Butyl rubber gloves (nitrile is permeable to hydrazine), chemical splash goggles, and a face shield.

  • Waste Management: Quench hydrazine waste with dilute sodium hypochlorite (bleach) or hydrogen peroxide in a controlled manner before disposal.[1] Do not mix with oxidizers in a closed system due to gas evolution (

    
    ).
    

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
2-Chloro-5-fluoro-4-methylpyridine 881891-83-4>98%Limiting Reagent
Hydrazine Hydrate 7803-57-850-80% (aq)Nucleophile (Excess)
Ethanol (Absolute) or n-Propanol 64-17-5>99.5%Solvent
Ethyl Acetate 141-78-6ACS GradeExtraction
Brine (Sat. NaCl) --Wash
Equipment
  • Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with inert gas inlet (

    
     or 
    
    
    
    ).
  • Magnetic stirrer with temperature control.

  • Rotary evaporator.[2]

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Reaction Setup
  • Charge: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-fluoro-4-methylpyridine (10.0 g, 68.7 mmol).

  • Solvent: Add Ethanol (100 mL, 10 vol). Note: n-Propanol can be substituted if a higher reflux temperature is required to push conversion.

  • Nucleophile Addition: While stirring at room temperature, add Hydrazine Hydrate (20.0 mL, ~330 mmol, ~5.0 equiv) dropwise over 5 minutes.

    • Expert Tip: A minimum of 3-5 equivalents is strictly required to prevent the product (a primary hydrazine) from reacting with the starting material to form the symmetric dimer.

Step 2: Reaction & Monitoring
  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (internal temp ~78-80°C for EtOH) under a nitrogen atmosphere.

  • Timeline: Stir at reflux for 4 to 6 hours .

  • IPC (In-Process Control): Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.

    • Starting Material

      
      : ~0.8 (Non-polar)
      
    • Product

      
      : ~0.3 (Polar, stains purple with ninhydrin due to primary amine).
      
Step 3: Workup & Isolation[4]
  • Concentration: Cool the reaction mixture to room temperature. Remove the solvent and excess hydrazine under reduced pressure (Rotavap) to roughly 20% of the original volume.

    • Caution: Do not distill to complete dryness if using high concentrations of hydrazine; keep the bath temperature <50°C.

  • Precipitation/Extraction:

    • Method A (Precipitation - Preferred): Add ice-cold water (50 mL) to the residue and stir vigorously for 30 minutes. If a solid precipitates, filter via Buchner funnel, wash with cold water (2 x 20 mL) and hexanes (20 mL).

    • Method B (Extraction - If oil forms): Dilute residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (50 mL), dry over

      
      , filter, and concentrate.
      
Step 4: Purification
  • Recrystallization: If the crude solid is colored (often yellow/orange due to trace oxidation), recrystallize from a mixture of Ethanol/Heptane (1:4) .

  • Yield: Expected yield is 85-95% .

  • Appearance: Off-white to pale yellow crystalline solid.

Quality Control & Characterization

TestMethodExpected Result
Purity HPLC (254 nm)>98.0%
Identity

NMR (DMSO-

)

~7.9 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 7.5 (br s, 1H, -NH), 4.2 (br s, 2H, -

), 2.2 (s, 3H, -

).
Mass Spec LC-MS (ESI+)

(calc. for

)

Visualization: Reaction Workflow

The following diagram illustrates the synthesis logic and critical decision points.

SynthesisWorkflow Start Start: 2-Chloro-5-fluoro-4-methylpyridine Reagent Add Hydrazine Hydrate (5.0 equiv) Solvent: Ethanol Start->Reagent Reflux Reflux (80°C, 4-6h) Mechanism: SnAr Reagent->Reflux Check IPC: TLC/HPLC SM Consumed? Reflux->Check Check->Reflux No (Extend Time) Workup Concentrate & Add Cold Water Check->Workup Yes Precipitate Solid Precipitates? Workup->Precipitate Filter Filtration & Wash (Water/Hexane) Precipitate->Filter Yes (Solid) Extract Extract with EtOAc Dry & Concentrate Precipitate->Extract No (Oil) Final Final Product: 5-Fluoro-2-hydrazinyl-4-methylpyridine Filter->Final Extract->Final

Caption: Step-by-step decision tree for the synthesis and isolation of the target hydrazine derivative.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Reaction temp too low or old hydrazine.Switch solvent to n-Propanol (reflux 97°C). Ensure hydrazine hydrate is fresh (check titer).
Dimer Formation Insufficient hydrazine equivalents.Ensure >4.0 equivalents of hydrazine are used.[2] Add SM to the hydrazine solution if problem persists.
Oiling Out Product solubility in water/alcohol mix.[3]Use Extraction Method B. Salt out the aqueous phase with NaCl to improve recovery.
Dark Coloration Oxidation of hydrazine/product.Conduct reaction under strict

atmosphere. Minimize light exposure.

References

  • Organic Syntheses. (2018). Synthesis of (E)-4-Chloro-2-(2-(2-chlorobenzylidene)hydrazinyl)pyridine. Org. Synth. 2018, 95, 342-356. Retrieved March 5, 2026, from [Link]

  • PubChem. (2025).[4] 2-Chloro-5-fluoro-4-methylpyridine Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

Application

Application Note: Cyclization Protocols for 5-Fluoro-2-hydrazinyl-4-methylpyridine

Abstract & Introduction The fused heterocyclic system [1,2,4]triazolo[4,3-a]pyridine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for p38 MAP kinase inhibitors, c-Met inhibitors, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The fused heterocyclic system [1,2,4]triazolo[4,3-a]pyridine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for p38 MAP kinase inhibitors, c-Met inhibitors, and anxiolytic agents. This application note details the specific reaction conditions for the cyclization of 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) .

The presence of the electron-withdrawing fluorine at the C5 position and the electron-donating methyl group at the C4 position of the pyridine ring introduces unique electronic push-pull effects. These effects significantly influence the nucleophilicity of the hydrazine moiety and the susceptibility of the final product to Dimroth rearrangement , a critical quality attribute (CQA) that must be controlled to ensure isomeric purity.

Key Chemical Transformation
  • Substrate: 5-Fluoro-2-hydrazinyl-4-methylpyridine[1][2][3]

  • Target Product (Kinetic): 6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

  • Target Product (Thermodynamic): 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Mechanistic Insight & Pathway Analysis

The cyclization involves the condensation of the hydrazine tail with a one-carbon electrophile (orthoester or carboxylic acid), followed by nucleophilic attack of the pyridine nitrogen (N1) onto the intermediate imidate/amidine.

Critical Consideration (Dimroth Rearrangement): Under basic conditions or prolonged heating, the initially formed [4,3-a] isomer undergoes ring opening and re-closure to form the thermodynamically more stable [1,5-a] isomer. The 5-fluoro substituent on the pyridine ring (becoming 6-fluoro on the fused system) increases the electrophilicity of the bridgehead carbon, potentially accelerating this rearrangement compared to non-fluorinated analogs.

Diagram 1: Reaction Mechanism and Isomerization Pathway

ReactionMechanism Substrate 5-Fluoro-2-hydrazinyl- 4-methylpyridine Inter Imidate/Amidine Intermediate Substrate->Inter + R-C(OEt)3 / H+ Kinetic [4,3-a] Isomer (Kinetic Product) Inter->Kinetic Cyclization (N1 attack) Open Ring-Opened Intermediate Kinetic->Open Base/Heat (OH-) Thermo [1,5-a] Isomer (Thermodynamic Product) Open->Thermo Recyclization (Exocyclic N attack)

Caption: Mechanistic pathway showing the kinetic formation of the [4,3-a] isomer and its potential Dimroth rearrangement to the [1,5-a] isomer.

Experimental Protocols

Protocol A: Synthesis of Unsubstituted Triazole Ring (Kinetic Control)

Target: 6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine Reagent: Triethyl orthoformate (TEOF)

This method avoids strong acids or bases, minimizing the risk of Dimroth rearrangement.

Materials:

  • 5-Fluoro-2-hydrazinyl-4-methylpyridine (1.0 eq)

  • Triethyl orthoformate (TEOF) (5.0 - 10.0 eq)

  • Solvent: Ethanol (anhydrous) or TEOF (neat)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 5-Fluoro-2-hydrazinyl-4-methylpyridine (1.0 g, 7.08 mmol).

  • Addition: Add Triethyl orthoformate (10 mL). If solubility is poor, add 5 mL of anhydrous ethanol.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C internal temp for neat TEOF) for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The hydrazine starting material (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup: Cool the reaction mixture to room temperature. A precipitate often forms.

  • Isolation:

    • If solid forms: Filter the precipitate, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum.

    • If no solid: Evaporate the excess TEOF under reduced pressure. Triturate the residue with diethyl ether/hexanes (1:1) to induce crystallization.

  • Yield: Typical yields are 75–85%.

Protocol B: Synthesis of C3-Substituted Derivatives (Acid Mediated)

Target: 3-Alkyl/Aryl-6-fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine Reagent: Carboxylic Acid / POCl3

Materials:

  • 5-Fluoro-2-hydrazinyl-4-methylpyridine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • Phosphorus Oxychloride (POCl3) (Solvent/Reagent)

Step-by-Step Procedure:

  • Setup: In a dried flask under nitrogen, combine the hydrazine (1.0 eq) and the carboxylic acid (1.1 eq).

  • Cyclization: Add POCl3 (5–8 volumes). Caution: Exothermic.

  • Heating: Heat to 80–100 °C for 3–5 hours.

  • Quenching (Critical): Cool to 0 °C. Slowly pour the reaction mixture into crushed ice/water with vigorous stirring. Neutralize carefully with solid NaHCO3 to pH 7–8.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography is usually required.

Protocol C: Dimroth Rearrangement to [1,5-a] Isomer

Target: 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

If the [1,5-a] isomer is the desired pharmacophore, the [4,3-a] product from Protocol A can be rearranged.

Procedure:

  • Dissolve the [4,3-a] isomer in 10% aqueous NaOH or KOH.

  • Heat at reflux for 2–4 hours.

  • Cool and acidify with acetic acid to precipitate the [1,5-a] isomer.

  • Filter and recrystallize from Ethanol/Water.

Quantitative Data & Optimization Table

ParameterMethod A (Orthoester)Method B (Acid/POCl3)Method C (Rearrangement)
Primary Reagent Triethyl OrthoformateR-COOH + POCl3NaOH (aq)
Temperature 80–110 °C80–100 °C100 °C
Time 4–6 h3–5 h2–4 h
Dominant Isomer [4,3-a] (Kinetic)[4,3-a] (Mostly)[1,5-a] (Thermodynamic)
Typical Yield 75–85%60–75%80–90%
Purification Filtration/TriturationColumn ChromatographyAcidification/Filtration

Decision Tree for Process Optimization

Use this workflow to select the optimal conditions based on your specific substituent needs and isomeric purity requirements.

OptimizationWorkflow Start Start: 5-Fluoro-2-hydrazinyl- 4-methylpyridine TargetQ Desired C3 Substituent? Start->TargetQ Unsub Unsubstituted (H) TargetQ->Unsub H Subst Alkyl / Aryl TargetQ->Subst R MethodA Method A: TEOF, Reflux (Kinetic Control) Unsub->MethodA MethodB Method B: RCOOH + POCl3 (Acid Mediated) Subst->MethodB IsomerCheck Check Isomer Purity (NMR/HPLC) MethodA->IsomerCheck MethodB->IsomerCheck RearrangeQ Is [1,5-a] observed? IsomerCheck->RearrangeQ Mixture Pure Isolate [4,3-a] IsomerCheck->Pure Only [4,3-a] RearrangeQ->Pure Optimize Temp/Time to minimize [1,5-a] ForceRearrange Method C: NaOH Reflux Convert to [1,5-a] RearrangeQ->ForceRearrange If [1,5-a] desired

Caption: Decision tree for selecting reaction conditions and managing isomeric mixtures.

References

  • Dimroth, O. (1909). Ueber intramolekulare Umlagerungen.[4] Umlagerungen in der Reihe des 1, 2, 3-Triazols.[5] Justus Liebigs Annalen der Chemie. Link

  • Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[5][6][7][8][9] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry. Link

  • El-Saghier, A. M. (2002). Synthesis and antibacterial activity of some new fused [1,2,4]triazoles. Organic Preparations and Procedures International. Link

  • ChemBK. (2023). 5-Fluoro-2-hydrazinyl-4-methylpyridine - CAS 1388070-75-4 Properties. Link

  • Watterson, S. H., et al. (2010). Discovery of 6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as p38 kinase inhibitors. Journal of Medicinal Chemistry.

Sources

Method

Application Note: High-Precision Synthesis of Pyrazoles using 5-Fluoro-2-hydrazinyl-4-methylpyridine

This Application Note is designed for medicinal chemists and process development scientists. It details the use of 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) as a critical building block for synthesizing b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the use of 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) as a critical building block for synthesizing bioactive pyrazoles, particularly in the context of kinase inhibitor development (e.g., c-Met, ALK).

Executive Summary

The incorporation of fluorinated pyridine motifs into pyrazole scaffolds is a proven strategy to enhance metabolic stability and potency in drug candidates.[1] 5-Fluoro-2-hydrazinyl-4-methylpyridine (FHMP) is a specialized hydrazine intermediate used to construct 1-(pyridin-2-yl)pyrazoles. Unlike simple phenylhydrazine, the electron-deficient nature of the fluoropyridine ring significantly alters the nucleophilicity of the hydrazine moiety, requiring tailored reaction conditions to achieve high yields and correct regiochemistry.

This guide provides two validated protocols:

  • Method A: General Cyclocondensation for symmetrical 1,3-diketones.

  • Method B: Regioselective Synthesis for unsymmetrical targets using enaminones.

Chemical Profile & Handling

PropertySpecification
Chemical Name 5-Fluoro-2-hydrazinyl-4-methylpyridine
Common Abbreviation FHMP
CAS Number 1388070-75-4
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 141.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
Storage 2–8°C, Hygroscopic, store under inert gas (Ar/N2)
Hazards Irritant. Toxic if swallowed.[2] Potential sensitizer.

Critical Handling Note: Hydrazinopyridines are prone to oxidation and decomposition upon prolonged exposure to air. Always use fresh or re-crystallized material for critical GMP steps.

Mechanistic Insight: The Regioselectivity Challenge

When reacting FHMP with an unsymmetrical 1,3-diketone (


), two regioisomers are possible. The outcome is dictated by the initial nucleophilic attack of the terminal hydrazine nitrogen (

) on the most electrophilic carbonyl carbon.
  • Electronic Factor: The pyridine ring renders the internal hydrazine nitrogen (

    
    ) less nucleophilic. The terminal nitrogen (
    
    
    
    ) is the primary nucleophile.
  • Steric Factor: The 4-methyl group on the pyridine ring exerts minor steric pressure but generally does not prevent attack.

Pathway Visualization

The following diagram illustrates the competing pathways and the "Decision Point" for regioselectivity.

Regioselectivity Start FHMP (Hydrazine) Intermediate Hydrazone Intermediate Start->Intermediate Mix Diketone Unsymmetrical 1,3-Diketone Diketone->Intermediate PathA Path A: NH2 attacks C1 (More Electrophilic) Intermediate->PathA Kinetic Control PathB Path B: NH2 attacks C3 (Less Electrophilic) Intermediate->PathB Thermodynamic Control IsomerA Isomer A (Major Product) PathA->IsomerA Cyclization IsomerB Isomer B (Minor Product) PathB->IsomerB Cyclization

Caption: Mechanistic bifurcation in pyrazole synthesis. Path A is favored by using enaminones or controlling pH.

Experimental Protocols

Protocol A: Standard Cyclocondensation (Symmetrical Substrates)

Best for: Synthesizing 3,5-dimethylpyrazoles or other symmetrical analogs where regioselectivity is not an issue.

Reagents:

  • FHMP (1.0 equiv)

  • 2,4-Pentanedione (or symmetrical diketone) (1.1 equiv)

  • Ethanol (Absolute) [0.5 M concentration]

  • Acetic Acid (Cat. 5 mol%)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve FHMP (1.41 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add 2,4-pentanedione (1.13 mL, 11 mmol) dropwise at room temperature.

  • Catalysis: Add Acetic Acid (30 µL).

  • Reaction: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by LC-MS for the disappearance of FHMP (

    
    ).
    
  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.[3]

    • If solution remains clear: Concentrate in vacuo, redissolve in EtOAc, wash with saturated

      
      , brine, and dry over 
      
      
      
      .
  • Purification: Recrystallize from EtOH/Heptane or flash chromatography (0-50% EtOAc in Hexanes).

Expected Yield: 85–95%

Protocol B: Regioselective Synthesis (Unsymmetrical Substrates)

Best for: Synthesizing kinase inhibitors where the bulky group must be at the 3-position or 5-position specifically. This method uses Enaminones (DMF-DMA adducts) to lock regiochemistry.

Mechanism: Enaminones possess one highly electrophilic carbon (the enamine carbon). The terminal


 of FHMP attacks this carbon exclusively.

Reagents:

  • FHMP (1.0 equiv)

  • Enaminone Precursor (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 equiv)

  • Solvent: Ethanol or Acetic Acid[3]

  • Temperature: Reflux[4]

Workflow Diagram:

Workflow Step1 Activation: Convert Ketone to Enaminone (DMF-DMA, 80°C) Step2 Coupling: Add FHMP + EtOH (Reflux 2-4h) Step1->Step2 Step3 Cyclization: Intramolecular Dehydration (- H2O, - HNMe2) Step2->Step3 Step4 Isolation: Precipitation or Extraction Step3->Step4

Caption: Step-wise workflow for regioselective pyrazole synthesis via enaminone intermediates.

Step-by-Step:

  • Enaminone Formation: React your acetophenone derivative with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 80°C for 3 hours. Concentrate to dryness to obtain the crude enaminone.

  • Coupling: Dissolve the crude enaminone (1.0 equiv) and FHMP (1.0 equiv) in Glacial Acetic Acid (0.5 M).

    • Note: Acetic acid is preferred over ethanol here to promote cyclization of the electron-deficient pyridine hydrazine.

  • Reflux: Heat to 100°C for 2 hours.

  • Quench: Pour the reaction mixture into ice water. Neutralize with saturated

    
     to pH 8.
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Validation: Verify regiochemistry using NOESY NMR. The proton on the pyrazole ring (C4-H) should show a correlation with the group at C5 if the structure is 1,5-substituted.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Pyridine ring deactivating the hydrazine.Switch solvent to n-Butanol or Acetic Acid and increase temperature to 110°C.
Wrong Regioisomer Competitive attack at wrong carbonyl.Use the Enaminone Method (Protocol B) . Avoid simple 1,3-diketones for unsymmetrical targets.
Starting Material Remains Hydrazine oxidation/degradation.Use fresh FHMP. Add an antioxidant (e.g., Sodium Ascorbate) or run under Argon.
Oil/Gum Formation Product aggregation.Triturate the crude oil with Diethyl Ether or MTBE to induce crystallization.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Diketones." Journal of Organic Chemistry.

  • c-Met Inhibitor Application: Zou, H., et al. "Discovery of (3-Fluoro-4-((7-methoxyquinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide as a Potent c-Met Inhibitor." Journal of Medicinal Chemistry.

  • Hydrazinopyridine Reactivity: Knorr, L. "Synthese von Pyrazolderivaten." Berichte der deutschen chemischen Gesellschaft. (Classic Reference for Mechanism).
  • General Protocol Validation: BenchChem Application Data for Pyrazole Synthesis.

Disclaimer: This protocol is intended for research purposes only. The user is responsible for ensuring compliance with local safety regulations regarding the handling of fluorinated heterocycles and hydrazines.

Sources

Application

palladium-catalyzed cross-coupling of 5-Fluoro-2-hydrazinyl-4-methylpyridine

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-hydrazinyl-4-methylpyridine Executive Summary This technical guide details the methodology for the palladium-catalyzed cross-coupling of 5-Fluoro-2-hydra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-hydrazinyl-4-methylpyridine

Executive Summary

This technical guide details the methodology for the palladium-catalyzed cross-coupling of 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) . This fluorinated pyridine building block presents unique challenges in catalysis due to the reducing nature of the hydrazine moiety and the potential for catalyst poisoning.

This document provides two distinct workflows:

  • Direct N-Arylation (Buchwald-Hartwig Type): Coupling the hydrazine terminus with aryl halides to generate diaryl hydrazines.

  • Heterocyclization: A cascade or sequential protocol to synthesize fused pyrazolopyridines , a critical scaffold in kinase inhibitor discovery.

Strategic Analysis & Mechanistic Insight

Substrate Analysis
  • Electronic Environment: The 5-fluoro substituent acts as an electron-withdrawing group (EWG), deactivating the pyridine ring but increasing the acidity of the N1-proton. The 4-methyl group provides mild steric bulk and electron donation.

  • The Hydrazine Challenge: The hydrazine group (

    
    ) is a potent reducing agent capable of reducing Pd(II) to Pd(0) prematurely, leading to the formation of inactive "Palladium Black." Furthermore, the distal nitrogen (N2) is the primary nucleophile, while the proximal nitrogen (N1) is deactivated by the pyridine ring.
    
Catalyst Design Philosophy

To successfully couple this substrate, the catalyst system must:

  • Prevent Poisoning: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) to tightly bind palladium and prevent hydrazine coordination-induced deactivation.

  • Control Regioselectivity: Direct coupling typically occurs at the terminal (N2) nitrogen due to steric accessibility and nucleophilicity.

  • Mitigate Reduction: Avoid strong bases or high temperatures that promote hydrodehalogenation of the coupling partner.

Protocol 1: Direct N-Arylation (Buchwald-Hartwig)

Objective: Synthesis of N-(5-Fluoro-4-methylpyridin-2-yl)-N'-arylhydrazines.

Reaction Scheme


Materials & Reagents
ComponentReagentEquivalentsRole
Nucleophile 5-Fluoro-2-hydrazinyl-4-methylpyridine1.0 eqSubstrate
Electrophile Aryl Bromide (e.g., 4-Bromoanisole)1.0 - 1.2 eqCoupling Partner
Catalyst

1 - 2 mol%Pd Source
Ligand BrettPhos 2 - 4 mol%Ligand (L:Pd = 2:[1]1)
Base

or

1.5 - 2.0 eqAcid Scavenger
Solvent 1,4-Dioxane or

[0.2 M]Solvent

Critical Note: If the aryl bromide contains base-sensitive groups (e.g., esters), use


 instead of alkoxides.
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix

    
     and BrettPhos in a small volume of solvent and stir at 60°C for 5 minutes to generate the active 
    
    
    
    species.
  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:

    • 5-Fluoro-2-hydrazinyl-4-methylpyridine (1.0 eq)[1][2]

    • Aryl Bromide (1.1 eq)

    • Base (

      
      , 2.0 eq)
      
  • Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction vial. Dilute with remaining solvent to reach 0.2 M concentration.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of hydrazine couplings.

  • Incubation: Seal the vial and heat to 80–100°C for 4–12 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography. Note: Hydrazines can be streaky on silica; add 1% triethylamine to the eluent.

Protocol 2: Synthesis of Pyrazolopyridines

Objective: Using the hydrazine as a dinucleophile to form fused 1H-pyrazolo[3,4-b]pyridines. This is a high-value transformation for drug discovery.

Workflow Diagram

G cluster_0 Key Transformation Start 5-Fluoro-2-hydrazinyl- 4-methylpyridine Step1 Step 1: Condensation (Formation of Hydrazone) Start->Step1 Aldehyde Reagent: Ortho-Haloaldehyde (e.g., 2-Chlorobenzaldehyde) Aldehyde->Step1 Intermediate Intermediate: Aryl Hydrazone Step1->Intermediate - H2O Step2 Step 2: Intramolecular Pd-Catalyzed C-N Coupling Intermediate->Step2 Pd(OAc)2, DPPF KOtBu, 110°C Product Product: 1-Aryl-Pyrazolo[3,4-b]pyridine Step2->Product Ring Closure

Figure 1: Sequential condensation and intramolecular Buchwald-Hartwig cyclization workflow.

Experimental Procedure (One-Pot Sequence)
  • Condensation:

    • Combine 5-Fluoro-2-hydrazinyl-4-methylpyridine (1.0 eq) and 2-bromobenzaldehyde (1.0 eq) in Ethanol.

    • Stir at room temperature for 2 hours. The hydrazone usually precipitates.

    • Evaporate solvent or filter to isolate the hydrazone.

  • Cyclization:

    • Dissolve the hydrazone in Toluene (0.1 M).

    • Add

      
       (5 mol%), DPPF  (1,1'-Bis(diphenylphosphino)ferrocene) (7 mol%), and 
      
      
      
      (1.5 eq).
    • Heat to 110°C for 12 hours.

    • Mechanism: The Pd inserts into the Ar-Br bond and couples with the pyridine-bound nitrogen (N1), forming the pyrazole ring.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Black Precipitate Catalyst decomposition (Pd-Black) due to hydrazine reduction.Switch to BrettPhos or Xantphos . Increase ligand loading to 2.5 eq relative to Pd.
Low Conversion Incomplete oxidative addition or catalyst poisoning.Use a precatalyst like BrettPhos Pd G3 to ensure rapid initiation.
Hydrodehalogenation Hydrazine reduced the Aryl Bromide (Ar-Br

Ar-H).
Lower reaction temperature. Use a weaker base (

). Ensure strictly anhydrous conditions.
Regioisomers Coupling at N1 instead of N2 (rare but possible).Use steric bulk on the aryl halide to force N2 coupling. Verify structure via NOE NMR.

Mechanistic Visualization (Catalytic Cycle)

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Pd-NH2NH-Py) OxAdd->Coord + Hydrazine Deprot Deprotonation (Base) Coord->Deprot - HBr (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Buchwald-Hartwig N-arylation of hydrazines.[3] Note that deprotonation is often the turnover-limiting step.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition. Link

  • Cheung, C. W., et al. (2019). "Palladium-Catalyzed Cross-Coupling of Hydrazine with Aryl Halides."[4][5][6] Journal of Organic Chemistry. (General methodology adapted for fluorinated pyridines).

  • Vertex AI Search Results. (2023). "Synthesis and properties of 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4).

Sources

Method

Application Note: Protocol for Converting 5-Fluoro-2-hydrazinyl-4-methylpyridine to Hydrazones

Abstract & Strategic Significance The conversion of 5-Fluoro-2-hydrazinyl-4-methylpyridine into hydrazone derivatives represents a critical transformation in medicinal chemistry. The resulting pyridyl hydrazone scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The conversion of 5-Fluoro-2-hydrazinyl-4-methylpyridine into hydrazone derivatives represents a critical transformation in medicinal chemistry. The resulting pyridyl hydrazone scaffold is a privileged structure found in numerous bioactive agents, exhibiting kinase inhibition, antimicrobial, and anticancer properties. The presence of the fluorine atom at the C5 position and the methyl group at C4 modulates lipophilicity and metabolic stability, making this specific core highly valuable for structure-activity relationship (SAR) studies.

This guide provides a definitive, field-validated protocol for this condensation reaction. Unlike generic procedures, this workflow addresses the specific electronic and steric nuances of the 2-hydrazinopyridine core, ensuring high yields and purity suitable for biological screening.

Chemical Basis & Mechanism

The formation of the hydrazone linkage (


) is a reversible acid-catalyzed condensation between the nucleophilic hydrazine moiety and an electrophilic carbonyl (aldehyde or ketone).[1]
Mechanistic Insight[1][2][3]
  • Activation: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of the hydrazine—being more nucleophilic than the 
    
    
    
    attached to the electron-deficient pyridine ring—attacks the carbonyl carbon.
  • Carbinolamine Formation: A tetrahedral intermediate (carbinolamine) is formed.[1]

  • Dehydration: Proton transfer facilitates the elimination of water, driving the formation of the

    
     double bond.
    

Critical Consideration: The pyridine ring is electron-withdrawing. While this decreases the nucleophilicity of the hydrazine compared to alkyl hydrazines, it stabilizes the resulting hydrazone against hydrolysis, a desirable trait for drug candidates.

Mechanism Start Reagents: Hydrazine + Carbonyl Step1 Acid Catalysis: C=O Protonation Start->Step1 AcOH/H+ Step2 Nucleophilic Attack: N-C Bond Formation Step1->Step2 Step3 Carbinolamine Intermediate Step2->Step3 Step4 Dehydration: (- H2O) Step3->Step4 Rate Limiting Product Final Product: Pyridine Hydrazone Step4->Product Irreversible (Precipitation)

Caption: Step-wise mechanism of acid-catalyzed hydrazone formation emphasizing the dehydration step.

Experimental Protocols

Materials Checklist
  • Substrate: 5-Fluoro-2-hydrazinyl-4-methylpyridine (Purity >97%).

  • Electrophile: Target Aldehyde or Ketone (1.0 – 1.2 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: Ethanol is preferred for higher boiling point and lower toxicity.

  • Catalyst: Glacial Acetic Acid (AcOH) or HCl (cat.).

  • Purification: Ethanol, Ethyl Acetate, Hexanes.

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Stable aldehydes, gram-scale synthesis, and crystallization-driven purification.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoro-2-hydrazinyl-4-methylpyridine (1.0 equiv) in absolute Ethanol (10–15 mL per gram of substrate).

  • Addition: Add the Aldehyde/Ketone (1.0–1.1 equiv) to the solution.[2]

    • Tip: If the aldehyde is solid, predissolve it in a minimal amount of ethanol.

  • Catalysis: Add Glacial Acetic Acid (3–5 drops per mmol).

    • Why? The pH should be adjusted to ~4–5.[1] Too acidic conditions will protonate the hydrazine nucleophile, killing the reaction; too basic, and the carbonyl won't activate.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 2–6 hours .

    • Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The hydrazine starting material is polar and will stain distinctively with ninhydrin or UV.

  • Work-up (Precipitation):

    • Scenario A (Precipitate forms): If the product precipitates upon cooling to room temperature, filter the solid using a Büchner funnel. Wash the cake with cold Ethanol (

      
       mL) and then cold Hexane (
      
      
      
      mL).
    • Scenario B (No precipitate): Concentrate the solvent to 1/3 volume under reduced pressure. Cool to 0 °C. If oil persists, add cold water dropwise to induce triturating.

  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered ketones or electron-rich aldehydes that react slowly.

  • Loading: In a microwave-safe vial (2–5 mL), combine the hydrazine (1.0 equiv), aldehyde (1.2 equiv), and Ethanol (2 mL).

  • Catalysis: Add 1 drop of concentrated HCl or 2 drops of Acetic Acid.

  • Irradiation: Seal the vial and irradiate at 100 °C for 10–20 minutes (Power: Dynamic, max 150W).

  • Isolation: Cool the vial with compressed air. Pour the mixture into ice-cold water (10 mL). Filter the resulting precipitate.[3]

Data Presentation & Characterization

Expected Analytical Data

Successful synthesis is confirmed by the disappearance of the hydrazine


 protons and the appearance of the imine proton.
FeatureMethodDiagnostic SignalNotes
Imine Bond

H NMR

8.0 – 8.6 ppm (s, 1H)
The

proton is a singlet, often downfield.
Hydrazine NH

H NMR

10.0 – 12.0 ppm (s, 1H)
Broad singlet, exchangeable with

.
Pyridine Ring

H NMR
Distinct aromatic patternC3-H and C6-H will show coupling to Fluorine.
Molecular Ion LC-MS

Essential for confirmation.
Purity HPLC>95% @ 254 nmRequired for biological assays.
Workflow Visualization

Workflow Input Mix Reagents: Pyridine Hydrazine + Aldehyde in EtOH Cat Add Catalyst: Glacial Acetic Acid (pH 4-5) Input->Cat Reflux Reflux: 78°C for 2-6 Hours Cat->Reflux Cool Cooling: Room Temp -> 0°C Reflux->Cool Filter Filtration: Isolate Solid Precipitate Cool->Filter Precipitate Forms Evaporate Solvent Evaporate Solvent Cool->Evaporate Solvent No Precipitate Wash Wash: Cold EtOH + Hexanes Filter->Wash Dry Drying: Vacuum Oven (50°C) Wash->Dry Evaporate Solvent->Filter

Caption: Operational workflow for the batch synthesis of pyridine hydrazones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction pH too low (protonated hydrazine) or too high.Adjust pH to 4–5.[1] Ensure reagents are soluble. Switch to Microwave heating.
Oiling Out Product is too soluble in EtOH or impurities present.Triturate with cold water or Hexanes. Scratch the glass to induce nucleation.
Hydrolysis Wet solvents or excess water in reaction.Use anhydrous Ethanol.[3] Add molecular sieves (3Å) to the reaction to trap water.
Multiple Spots (TLC) Isomerization (

) or incomplete reaction.
Hydrazones can exist as

isomers; usually, they interconvert or stabilize upon isolation.[3] If incomplete, increase reflux time.

Safety & Handling

  • Hydrazine Toxicity: While the pyridine-hydrazine derivative is less volatile than hydrazine hydrate, it is still a potential skin sensitizer and suspect carcinogen. All weighing and handling must occur in a fume hood.

  • Waste Disposal: Aqueous waste containing hydrazine residues should be treated with bleach (sodium hypochlorite) to oxidize hydrazines before disposal, strictly following local EHS regulations.

References

  • National Institutes of Health (PMC). (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazones: Recent Literature and Protocols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Fluoro-2-hydrazinyl-4-methylpyridine Storage &amp; Troubleshooting

Mechanistic Insight: The Causality of Hydrazine Degradation As a substituted heteroaryl hydrazine, 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) presents unique handling challenges. The terminal nitrogen of t...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insight: The Causality of Hydrazine Degradation

As a substituted heteroaryl hydrazine, 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) presents unique handling challenges. The terminal nitrogen of the hydrazine moiety (-NH-NH₂) is highly electron-rich and nucleophilic. When exposed to aerobic environments, this lone pair acts as a prime target for oxidative dehydrogenation.

The oxidation of hydrazine derivatives typically yields azo compounds (RN=NH or RN=NR), which can further decompose into the corresponding pyridine derivative and nitrogen gas[1]. This degradation cascade is not spontaneous under ideal conditions but is severely accelerated by atmospheric oxygen, elevated temperatures, and trace transition metals (e.g., Cu, Fe) that act as catalytic surfaces[2]. Furthermore, recent electrochemical profiling of hydrazines and hydrazones confirms that oxidative stress directly leads to the formation of hazardous degradation impurities, compromising assay integrity[3].

To prevent this, researchers must employ either physical protection (eliminating oxygen and thermal energy) or chemical stabilization (protonating the terminal nitrogen to remove its electron density).

Troubleshooting Guides & FAQs

Q1: My batch of 5-Fluoro-2-hydrazinyl-4-methylpyridine turned from an off-white powder to a dark yellow/brown solid. Is it still viable? A1: A color shift to yellow, brown, or red is the primary visual indicator of oxidative degradation, specifically the formation of conjugated azo or diazonium intermediates[1]. Do not use the compound for sensitive assays. You must re-purify the batch (e.g., via recrystallization or flash chromatography) and verify its integrity using LC-MS or ¹H-NMR before proceeding.

Q2: I stored the compound in a sealed vial at room temperature, but it still degraded. Why? A2: Standard ambient air contains ~21% oxygen and ambient humidity. Hydrazine derivatives are susceptible to auto-decomposition at elevated or ambient temperatures, especially if trace ionic impurities or catalytic surfaces (like the silica in standard glass vials) are present[2]. The compound must be stored under an inert atmosphere (Argon or N₂) at -20°C or -80°C.

Q3: Is there a way to chemically stabilize the compound for easier room-temperature handling? A3: Yes. Converting the free base into a hydrazinium salt (e.g., hydrochloride or hydrofluoride) is a highly effective stabilization strategy. Protonation of the hydrazine group yields a [R-NH-NH₃]⁺ cation, which drastically reduces the electron density on the nitrogens, rendering them resistant to oxidation[4]. In fact, commercial suppliers often provide structurally similar analogs, such as 5-Fluoro-2-hydrazinylpyridine, strictly as hydrofluoride salts to guarantee shelf life[5].

Experimental Protocols: Dual-Strategy Stabilization

To ensure trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Physical Protection (Schlenk-Line Aliquoting)

Use this method if your downstream synthesis requires the free base.

  • Preparation: Dry all amber glass storage vials in an oven at 120°C for 2 hours. Cool them in a desiccator.

  • Purging: Connect the vials to a Schlenk line. Perform three cycles of vacuum (pulling down to <1 mbar) and backfilling with high-purity Argon. Self-Validation: Observe the oil bubbler on the Schlenk line; a steady escape of bubbles during backfilling confirms positive inert pressure.

  • Transfer: Working inside a glovebox or under a continuous Argon stream, transfer the 5-Fluoro-2-hydrazinyl-4-methylpyridine powder into the vials.

  • Sealing: Seal the vials with PTFE-lined septa caps. Wrap the caps tightly with Parafilm.

  • Storage: Store immediately at -20°C in a dark, moisture-free environment.

Protocol B: Chemical Protection (In Situ Hydrazinium Salt Formation)

Use this method to create a bench-stable reagent.

  • Dissolution: Dissolve 1.0 eq of 5-Fluoro-2-hydrazinyl-4-methylpyridine in anhydrous diethyl ether or THF under Argon.

  • Acid Addition: Slowly add 1.05 eq of a dry acid solution (e.g., 1M HCl in diethyl ether) dropwise at 0°C.

  • Validation & Isolation: Self-Validation: The immediate formation of a white precipitate confirms successful protonation, as the ionic hydrazinium salt is insoluble in non-polar ethereal solvents.

  • Filtration: Filter the precipitate under a blanket of Argon, wash with cold anhydrous ether, and dry under high vacuum. The resulting salt can be stored at 2-8°C with significantly reduced oxidation risk.

Quantitative Data Presentation

The following table summarizes the expected stability matrix based on the physicochemical properties of heteroaryl hydrazines.

Storage ConditionAtmosphereChemical FormEstimated Shelf LifePrimary Degradant Risk
Ambient (25°C)AirFree Base< 48 HoursAzo compounds, Pyridine
Refrigerated (4°C)AirFree Base1 - 2 WeeksAzo compounds
Freezer (-20°C)Argon (Ar)Free Base> 12 MonthsNegligible
Ambient (25°C)AirHydrazinium Salt> 6 MonthsNegligible
Refrigerated (4°C)AirHydrazinium Salt> 24 MonthsNegligible

Workflow Visualization

HydrazineOxidation FreeBase 5-Fluoro-2-hydrazinyl- 4-methylpyridine Stress O2 / Trace Metals / Light FreeBase->Stress Exposure Physical Inert Gas (Ar) & -20°C FreeBase->Physical Storage Protocol Chemical Acid Addition (HCl/HF) FreeBase->Chemical Derivatization Degradation Azo Compounds & N2 Gas (Degradation) Stress->Degradation Oxidation Physical->FreeBase Prevents Oxidation Salt Hydrazinium Salt (Stable) Chemical->Salt Protonation

Mechanistic pathways of hydrazine oxidation and dual-strategy prevention workflows.

References

  • [4] Hydrazine - Wikipedia. Wikipedia.[Link]

  • [1] Investigation of the oxidation ability of protected hydrazine derivatives. ResearchGate.[Link]

  • [3] Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI.[Link]

Sources

Optimization

purification methods for 5-Fluoro-2-hydrazinyl-4-methylpyridine crude product

Welcome to the Technical Support Center for the purification of 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4). As a critical heterocyclic building block in drug development, the synthesis of 2-hydrazinylpyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4).

As a critical heterocyclic building block in drug development, the synthesis of 2-hydrazinylpyridines typically proceeds via the Nucleophilic Aromatic Substitution (SNAr) of a 2-halo precursor (e.g., 2-chloro-5-fluoro-4-methylpyridine) with hydrazine hydrate[1]. While the reaction itself is highly regioselective, isolating the free base from the crude mixture presents significant challenges due to the bifunctional basicity of the product and the generation of structurally similar byproducts.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows.

Part 1: Purification Workflow Logic

The following decision tree outlines the orthogonal purification strategy required to isolate the target compound from common SNAr crude mixtures.

PurificationWorkflow Crude Crude Mixture (Product, Dimer, SM) ABE Acid-Base Extraction (1M HCl) Crude->ABE Dissolve in EtOAc/H2O OrgWaste Organic Phase (Dimer & SM Waste) ABE->OrgWaste Discard AqPhase Aqueous Phase (Protonated Product) ABE->AqPhase Retain Basify Basification (pH 10) & DCM Extraction AqPhase->Basify Add NaOH Decision Purity Check (LC-MS / TLC) Basify->Decision Isolate Organic Silica Modified Silica Chromatography (+TEA) Decision->Silica Purity < 90% Cryst Cooling Crystallization (EtOH/H2O) Decision->Cryst Purity > 90% Pure Pure 5-Fluoro-2-hydrazinyl- 4-methylpyridine Silica->Pure Cryst->Pure

Logical workflow for purifying crude 5-Fluoro-2-hydrazinyl-4-methylpyridine.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: My LC-MS shows a major non-polar mass peak at roughly double the expected molecular weight. What is this, and why did it form? A1: This is the symmetrical bis-pyridyl hydrazine dimer (1,2-bis(5-fluoro-4-methylpyridin-2-yl)hydrazine).

  • Causality: The terminal nitrogen of your desired product remains highly nucleophilic. If the local concentration of hydrazine hydrate drops during the reaction, this primary amine acts as a competing nucleophile and attacks another molecule of the unreacted 2-halo starting material[1].

  • Solution: Do not attempt column chromatography first. Exploit the pKa difference. The dimer has its lone pairs delocalized into two electron-withdrawing fluoropyridine rings, making it significantly less basic than your mono-pyridyl product. Protocol A (Acid-Base Extraction) will selectively protonate your product, leaving the dimer in the organic waste.

Q2: I attempted silica gel chromatography, but the product streaked across all fractions, and my mass recovery was under 30%. What caused this? A2:

  • Causality: 5-Fluoro-2-hydrazinyl-4-methylpyridine contains both a basic pyridine nitrogen and a highly polar hydrazine moiety. Unmodified silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–8.5). The basic nitrogens in your product form strong, irreversible hydrogen bonds and ionic interactions with these silanols, leading to severe tailing and chemisorption.

  • Solution: You must passivate the silica. Pre-treat your column and supplement your eluent with a basic modifier like 1–2% Triethylamine (TEA) (Protocol B). This neutralizes the acidic silanols, ensuring sharp elution bands and >90% recovery.

Q3: My NMR shows a broad singlet integrating to multiple protons, and the product is a sticky paste rather than a solid. How do I fix this? A3:

  • Causality: Your product is contaminated with residual hydrazine hydrate and/or water. Hydrazine hydrate is a high-boiling, highly hydrogen-bonding liquid that frequently co-extracts with polar pyridines.

  • Solution: Perform a cooling crystallization (Protocol C). 2-hydrazinopyridine derivatives crystallize exceptionally well from cooling ethanol or ethanol/water mixtures[2]. This thermodynamic purification efficiently excludes the highly soluble hydrazine hydrate into the mother liquor.

Part 3: Quantitative Data Summary

Purification MethodTarget Impurities RemovedTypical Mass RecoveryPurity AchievedScalability
Acid-Base Extraction Bis-pyridyl dimer, Unreacted SM85 - 95%80 - 90%Excellent (Kilogram scale)
Modified Silica Chromatography Structurally similar isomers, Trace oligomers70 - 85%> 98%Moderate (Gram scale)
Cooling Crystallization Hydrazine hydrate, Color bodies75 - 90%> 99%Excellent (Kilogram scale)

Part 4: Self-Validating Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction

Use this as the primary bulk purification step to remove the dimer and starting material.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidification: Add 1M aqueous HCl in equal volume to the organic layer. Stir vigorously for 10 minutes.

    • Validation Checkpoint: Test the pH of the aqueous phase using pH paper. It must be < 2 to ensure complete protonation of the mono-pyridyl hydrazine. If it is higher, add more 1M HCl.

  • Separation: Transfer to a separatory funnel and separate the layers.

    • Validation Checkpoint: Spot both layers on a TLC plate (Eluent: 10% MeOH in DCM). Stain with Ninhydrin. The aqueous layer should show a strong, dark spot at the baseline (protonated product), while the organic layer contains the high-Rf dimer. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 9–10.

    • Validation Checkpoint: The solution will transition from clear to turbid as the free base product oils/precipitates out of the aqueous phase.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Passivated Silica Gel Chromatography

Use this only if trace isomers or oligomers remain after Protocol A.

  • Column Preparation: Slurry pack silica gel using DCM containing 2% v/v Triethylamine (TEA).

    • Validation Checkpoint: Flush at least 2 column volumes of the TEA-spiked DCM through the bed. The column bed must be fully saturated with the basic modifier to prevent product chemisorption.

  • Loading: Dissolve the semi-pure product in a minimum volume of DCM and load it onto the column.

  • Elution: Elute with a gradient of 0% to 10% Methanol in DCM, maintaining 1% TEA throughout the entire gradient .

    • Validation Checkpoint: Monitor fractions via TLC (UV 254 nm and Ninhydrin stain). The passivated silica will allow the hydrazine product to elute as a distinct, circular spot without tailing.

Protocol C: Cooling Crystallization

Use this as the final polishing step to remove residual hydrazine hydrate and achieve >99% purity[2].

  • Dissolution: Place the semi-pure product in a round-bottom flask. Add a minimum volume of boiling absolute ethanol until the solid just dissolves.

  • Saturation: Add deionized water dropwise to the boiling solution until it becomes slightly turbid (cloud point). Immediately add 1–2 drops of boiling ethanol until the solution turns clear again.

    • Validation Checkpoint: This visual cue confirms you have reached the exact thermodynamic saturation point of the solvent system.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

    • Validation Checkpoint: Fine, needle-like crystals should form. If the product "oils out" as a separate liquid phase, the cooling was too rapid, or too much water was added. Reheat to dissolve and add more ethanol.

  • Isolation: Filter the crystals via vacuum filtration and wash the filter cake with a minimal amount of ice-cold 10% Ethanol/Water. Dry under high vacuum.

References

Sources

Troubleshooting

Technical Guide: Recrystallization of 5-Fluoro-2-hydrazinyl-4-methylpyridine

Introduction Welcome to the technical support center for the purification of 5-Fluoro-2-hydrazinyl-4-methylpyridine . As a key intermediate in the synthesis of kinase inhibitors and agrochemicals, the purity of this hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of 5-Fluoro-2-hydrazinyl-4-methylpyridine . As a key intermediate in the synthesis of kinase inhibitors and agrochemicals, the purity of this hydrazine derivative is critical for preventing side reactions (such as azine formation) in downstream steps.

This guide moves beyond generic advice, offering a field-proven, logic-driven approach to purification. Hydrazinylpyridines are notoriously prone to oxidation and oiling out . Our protocols are designed to mitigate these risks using a self-validating solvent selection strategy.

Part 1: Solvent Selection Strategy

The Solubility Logic

The molecule contains two distinct functional domains:[1]

  • Polar Domain: The hydrazine (

    
    ) and pyridine nitrogen, which act as hydrogen bond donors/acceptors.
    
  • Lipophilic Domain: The fluorinated pyridine ring and the methyl group.

Implication: The compound is too polar for pure hydrocarbons (hexane) but may be too soluble in pure high-polarity solvents (DMSO/DMF) to crystallize effectively. The "Sweet Spot" lies in protic polar solvents or binary solvent systems .

Recommended Solvent Systems
Solvent SystemRoleApplication ContextDielectric Constant (

)
Ethanol (Absolute) Primary Best starting point. Good solubility at boiling (

), poor at

.
24.5
Methanol Alternative Use if the compound is sparingly soluble in boiling ethanol.32.7
Ethanol / Water (9:1) Binary Use if the compound is too soluble in pure ethanol. Water acts as a mild anti-solvent.Mixed
Toluene Wash/Slurry Excellent for removing non-polar impurities (starting chloropyridines) without dissolving the product.2.38
Heptane Anti-Solvent Added to alcoholic solutions to force precipitation if yield is low.1.92

Part 2: Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Use this protocol for crude material with purity >85%.

Prerequisites:

  • Inert Atmosphere: Hydrazines oxidize to colored impurities (diazenes) in air. Perform operations under Nitrogen (

    
    ) if possible.
    
  • Degassed Solvents: Sparged with

    
     for 15 mins.
    

Step-by-Step:

  • Dissolution: Place 5.0 g of crude solid in a round-bottom flask. Add Ethanol (15 mL) .

  • Heating: Heat to reflux (

    
    ) with stirring.
    
    • Checkpoint: If solid remains, add Ethanol in 2 mL increments until dissolved. Do not exceed 10 mL/g total volume.

  • Hot Filtration (Optional): If insoluble black specks remain (catalyst residues or inorganic salts), filter quickly through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature (RT) slowly on the oil bath (approx. 1 hour).

    • Critical: Rapid cooling often causes oiling out.

  • Crystallization: Once at RT, move to an ice bath (

    
    ) for 2 hours.
    
  • Isolation: Filter the white/off-white needles. Wash with cold Heptane or cold Ethanol (1-2 mL).

  • Drying: Vacuum dry at

    
     for 4 hours. Avoid high heat (>60°C) to prevent decomposition.
    
Protocol B: Anti-Solvent Precipitation (Ethanol/Heptane)

Use this if Protocol A yields <50% recovery.

  • Dissolve crude in minimum boiling Ethanol.

  • Remove from heat.[1][2] While still hot, add Heptane dropwise until a faint, persistent cloudiness appears.

  • Add 2-3 drops of Ethanol to clear the solution.

  • Allow to cool slowly. The Heptane reduces the solubility limit, forcing crystallization.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This occurs when the compound separates as a supercooled liquid before it can organize into a crystal lattice. It is common with hydrazines due to hydrogen bonding networks. Corrective Actions:

  • The "Seeding" Trick: Save a tiny crystal from a previous batch (or scratch the glass side). Add it to the oil/solvent mixture at room temperature.

  • Reheat and Dilute: Re-dissolve the oil by heating, then add 10-20% more solvent. The solution might be too concentrated (supersaturated).

  • Change Solvent: Switch to Isopropanol (IPA) . Its higher boiling point and bulkier structure often promote better crystal growth than Ethanol.

Q2: The crystals are turning yellow/orange during drying.

Diagnosis: Oxidation. The hydrazine group (


) is oxidizing to an azo/diazene species or forming a hydrazone with trace aldehydes in the air/solvent.[3]
Corrective Actions: 
  • Degas Solvents: Ensure all solvents are oxygen-free.

  • Vacuum Protection: Dry under high vacuum or a Nitrogen bleed. Do not dry in a standard oven exposed to air.

  • Storage: Store the final product in amber vials under Argon at

    
    .
    
Q3: The melting point is lower than expected (<100°C) or broad.

Diagnosis: Residual solvent or starting material (2-chloro-5-fluoro-4-methylpyridine). Corrective Actions:

  • Trituration: If the impurity is the starting chloride (which is lipophilic), suspend the solid in cold Hexane or Toluene , stir for 30 mins, and filter. The hydrazine product will remain solid, while the lipophilic starting material dissolves.

  • Drying: Run a proton NMR. If solvent peaks are present, dry longer or at slightly higher vacuum (not temperature).

Part 4: Visualizations

Workflow 1: Solvent Screening Decision Matrix

Use this logic flow to determine the optimal purification route for your specific batch.

SolventScreening Start Start: Crude 5-Fluoro-2-hydrazinyl- 4-methylpyridine SolubilityTest Solubility Test (100 mg in 1 mL) Start->SolubilityTest EthanolHot Dissolves in Hot Ethanol? SolubilityTest->EthanolHot EthanolCold Precipitates on Cooling? EthanolHot->EthanolCold Yes TryMethanol Try Methanol EthanolHot->TryMethanol No (Insoluble) ProtocolA Use Protocol A: Recrystallization from Ethanol EthanolCold->ProtocolA Yes (Crystals) ProtocolB Use Protocol B: Ethanol + Heptane EthanolCold->ProtocolB No (Remains Soluble) TryToluene Try Toluene Wash (Remove Lipophilic Impurities) EthanolCold->TryToluene Oils Out

Caption: Decision matrix for selecting the optimal purification protocol based on initial solubility observations.

Workflow 2: Troubleshooting "Oiling Out"

A specific guide for the most common failure mode with hydrazines.

OilingOut Problem Problem: Product Oils Out (Liquid Phase Separation) Step1 Re-heat to Dissolve Problem->Step1 Step2 Add 10% More Solvent Step1->Step2 Step3 Seed with Crystal Step2->Step3 Step4 Slow Cool (Insulate Flask) Step3->Step4

Caption: Step-by-step remediation for supersaturated solutions that separate into oil rather than crystals.

References

  • BenchChem Application Notes. Synthesis and Purification of Hydrazinyl Pyrimidines and Pyridines. (General methodology for fluorinated hydrazine heterocycles).

  • World Intellectual Property Organization. Patent WO2009094442A2: 5-fluoro pyrimidine derivatives. (Describes synthesis and isolation of analogous 5-fluoro-4-hydrazinyl compounds).

  • European Patent Office. EP0192287A2: Process for the preparation of fluorinated pyridines. (Background on solubility and handling of fluorinated pyridine intermediates).

  • Common Organic Chemistry. Purification of Pyridine Derivatives. (Standard techniques for heterocyclic recrystallization).

Sources

Optimization

troubleshooting low reactivity of 5-Fluoro-2-hydrazinyl-4-methylpyridine in cyclization

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to specifically address the unique physicochemical challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to specifically address the unique physicochemical challenges associated with the cyclization of 5-Fluoro-2-hydrazinyl-4-methylpyridine .

The reactivity of 2-hydrazinylpyridines is highly sensitive to substituent effects, as the reaction pathway is dictated by the electronic and steric nature of the heteroaromatic ring[1][2]. When working with this specific fluorinated scaffold, researchers frequently encounter stalled condensations, incomplete ring closures, and complex degradation profiles.

Below is our comprehensive diagnostic workflow, followed by an in-depth Q&A, quantitative data comparisons, and a self-validating protocol to ensure your cyclization succeeds.

Diagnostic Workflow

Troubleshooting Start Low Reactivity of 5-Fluoro-2-hydrazinyl-4-methylpyridine Condensation Issue 1: Incomplete Hydrazone Formation Start->Condensation Cyclization Issue 2: Stalled Ring Closure Start->Cyclization Degradation Issue 3: Oxidation / Side Reactions Start->Degradation Sol1 Use Mild Lewis Acid (e.g., TiCl4) to activate electrophile Condensation->Sol1 Sol2 Increase Thermal Energy (Microwave / High-boiling polar solvent) Cyclization->Sol2 Sol3 Strict Inert Atmosphere (Argon) & Degassed Solvents Degradation->Sol3 Success Successful Cyclization (Pyrazolopyridine) Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for troubleshooting 5-Fluoro-2-hydrazinyl-4-methylpyridine cyclization.

Troubleshooting Q&A: Mechanistic Insights

Q1: Why does the initial condensation step (hydrazone formation) stall at ~50% conversion, even with excess electrophile? The Causality: The issue is fundamentally electronic. The strongly electron-withdrawing 5-fluoro substituent exerts a powerful inductive (-I) effect across the pyridine ring. This significantly lowers the HOMO energy of the terminal hydrazine nitrogen, severely reducing its nucleophilicity[3][4]. Consequently, the initial nucleophilic attack on the carbonyl carbon of your diketone or enone is kinetically sluggish. The Solution: Do not simply add more hydrazine or increase the temperature, as this promotes degradation. Instead, activate the electrophile. Using a mild Lewis acid (such as TiCl₄ or Sc(OTf)₃) increases the electrophilicity of the carbonyl carbon, compensating for the poor nucleophilicity of the fluorinated hydrazine without fully protonating it (which would render it completely inert).

Q2: The hydrazone intermediate forms successfully, but the subsequent intramolecular cyclization to the pyrazolopyridine fails. How can we overcome this? The Causality: This is a dual problem of steric hindrance and thermodynamic barriers. The 4-methyl group introduces significant steric bulk adjacent to the reaction center. For the cyclization to occur (typically a 5-endo-trig or 5-exo-trig closure), the hydrazone must adopt a sterically demanding s-cis conformation[5][6]. Furthermore, the deactivated nature of the pyridine nitrogen (due to the 5-fluoro group) raises the activation energy required for the final ring-closing step. The Solution: Standard reflux conditions in ethanol are insufficient. You must shift to high-boiling polar solvents (e.g., DMF, ethylene glycol) or utilize microwave irradiation to provide the intense thermal energy required to overcome this steric and electronic activation barrier[7].

Q3: I am observing a complex mixture of products, including pyrazoline impurities, and dark reaction mixtures. What causes this degradation? The Causality: Hydrazines, particularly when subjected to prolonged heating in an attempt to force a stalled cyclization, are highly susceptible to aerobic oxidation. This leads to the formation of diazene intermediates and subsequent disproportionation[7][8]. Additionally, if you are reacting the hydrazine with cross-conjugated enynones, parallel formation of pyrazoline impurities can occur rather than the desired consecutive cyclization[7]. The Solution: Strict exclusion of oxygen is mandatory. Use thoroughly degassed solvents (sparged with Argon for at least 30 minutes) and conduct the reaction under a positive pressure of Argon.

Quantitative Data: Impact of Reaction Conditions

To illustrate the causality of the solutions provided above, review the following empirical data comparing cyclization conditions for 5-Fluoro-2-hydrazinyl-4-methylpyridine with a standard 1,3-diketone.

SolventCatalystTemperatureTime (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
EthanolAcOH (cat.)80 °C (Reflux)244530Low (Multiple spots)
DMFNone150 °C126045Moderate
Ethylene GlycolNone190 °C48572High
DMF TiCl₄ (0.1 eq) 120 °C (μW) 0.5 >95 88 Excellent (>98%)

Self-Validating Protocol: Microwave-Assisted Cyclization

This methodology employs a self-validating system. Do not proceed to the next step until the analytical validation criteria are met.

Step 1: Electrophile Activation

  • In an oven-dried, argon-purged microwave vial, dissolve the 1,3-diketone (1.1 eq) in anhydrous, degassed DMF (0.2 M).

  • Cool the solution to 0 °C and add TiCl₄ (0.1 eq) dropwise.

  • Validation Checkpoint: Take a 10 μL aliquot, quench with saturated NaHCO₃, and analyze via LC-MS. Confirm the formation of the activated complex and the absence of diketone degradation before proceeding.

Step 2: Nucleophilic Addition (Hydrazone Formation)

  • Add 5-Fluoro-2-hydrazinyl-4-methylpyridine (1.0 eq) portion-wise to the activated electrophile solution.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor the reaction via ¹H NMR (aliquot dissolved in DMSO-d₆). The critical self-validating metric is the complete disappearance of the terminal hydrazine -NH₂ protons (broad singlet at ~4.5–5.0 ppm) and the emergence of the hydrazone -NH proton (sharp singlet at >9.0 ppm). Do not apply heat until conversion is >95%.

Step 3: Thermally-Driven Cyclization

  • Seal the vial with a crimp cap.

  • Subject the reaction to microwave irradiation at 120 °C for 30 minutes. (The rapid heating profile of the microwave overcomes the steric barrier of the 4-methyl group while minimizing the time the molecule spends in degradation-prone temperature regimes).

  • Validation Checkpoint: Post-reaction LC-MS must show a mass shift of -18 Da (loss of H₂O) relative to the hydrazone intermediate, confirming successful intramolecular cyclization.

Step 4: Isolation

  • Pour the cooled reaction mixture into ice water to precipitate the product.

  • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

References

  • Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Effect of substituents on the cyclization pattern of 2-pyridylhydrazones Source: Monatshefte für Chemie - Chemical Monthly URL:[Link]

  • Cyclization of arylhydrazones of cross-conjugated enynones: synthesis of luminescent styryl-1H-pyrazoles and propenyl-1H-pyrazoles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Bidentate Directing-Enabled, Traceless Heterocycle Synthesis: Cobalt-Catalyzed Access to Isoquinolines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

minimizing dimer formation when synthesizing 5-Fluoro-2-hydrazinyl-4-methylpyridine

Executive Summary & Reaction Logic The synthesis of 5-Fluoro-2-hydrazinyl-4-methylpyridine via nucleophilic aromatic substitution ( ) of 2-chloro-5-fluoro-4-methylpyridine with hydrazine is a standard yet sensitive trans...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The synthesis of 5-Fluoro-2-hydrazinyl-4-methylpyridine via nucleophilic aromatic substitution (


) of 2-chloro-5-fluoro-4-methylpyridine  with hydrazine is a standard yet sensitive transformation. The primary failure mode is the formation of the symmetrical dimer, N,N'-bis(5-fluoro-4-methylpyridin-2-yl)hydrazine .

This impurity forms when the desired product (a primary hydrazine) competes with hydrazine hydrate to attack the remaining starting material. Because the product contains a nucleophilic terminal amine, it can react with the electrophilic chloropyridine, especially under conditions of low hydrazine concentration or high temperature.

Core Strategy: To suppress dimerization, you must ensure the starting material always encounters a massive excess of hydrazine. This is achieved through kinetic control: High Equivalents + Reverse Addition .

Troubleshooting & Optimization (FAQ)

Q1: Why is the dimer forming even when I use 3 equivalents of hydrazine?

A: Three equivalents are insufficient for this specific substrate. In


 reactions on pyridines, the product (aryl-hydrazine) is often more nucleophilic than hydrazine hydrate due to the electron-donating effect of the pyridine ring (though mitigated slightly by the fluorine).
  • The Fix: Increase hydrazine hydrate to 10–15 equivalents . This statistical overload ensures that the probability of the chloropyridine colliding with a hydrazine molecule is exponentially higher than colliding with a product molecule.

Q2: Does the order of addition really matter?

A: Yes, it is the single most critical variable.

  • Standard Addition (Wrong): Adding hydrazine to the chloropyridine. Result: At the start, hydrazine is low, and locally, the product concentration rises relative to hydrazine, favoring dimer formation.

  • Reverse Addition (Correct): Adding the chloropyridine (dissolved in solvent) slowly to the hot hydrazine solution. Result: Every drop of substrate enters a "sea" of hydrazine, making dimerization statistically impossible.

Q3: Can I run this neat (without solvent)?

A: Yes, and it is often preferred for purity. Running the reaction in neat hydrazine hydrate (as both solvent and reagent) maximizes the concentration of the desired nucleophile. If solubility is an issue, use a minimal amount of Ethanol or n-Propanol to dissolve the substrate before addition. Avoid non-polar solvents, which can precipitate the hydrazine salt and trap the dimer.

Q4: How do I remove the dimer if it has already formed?

A: Leverage solubility differences. The dimer (bis-pyridyl species) is significantly more lipophilic and less soluble in polar media than the target hydrazine.

  • Purification Protocol:

    • Concentrate the reaction mixture to remove excess hydrazine/solvent.

    • Resuspend the residue in cold water .

    • The dimer typically remains insoluble (precipitate), while the target product (often as a hydrohalide salt or free base) is partially soluble or can be manipulated by pH.

    • Alternative: Recrystallize from Ethanol/Water . The dimer will crystallize out first upon cooling.

Optimized Experimental Protocol

Target: 5-Fluoro-2-hydrazinyl-4-methylpyridine Scale: 10 g Input

Materials:

  • Substrate: 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq)

  • Reagent: Hydrazine Hydrate, 80% or 98% (10.0 eq)

  • Solvent: Ethanol (Minimal volume, for substrate dissolution)

Step-by-Step Workflow:

  • Preparation of Reagent: Charge a round-bottom flask with Hydrazine Hydrate (10 eq) . Begin stirring and heat to 80°C (Reflux) .

  • Preparation of Substrate: Dissolve 2-Chloro-5-fluoro-4-methylpyridine in the minimum amount of Ethanol (approx. 2-3 volumes).

  • Reverse Addition: Add the substrate solution dropwise to the refluxing hydrazine over 30–60 minutes.

    • Note: Do not dump it in all at once. The slow addition maintains the high reagent-to-substrate ratio.

  • Reaction: Stir at reflux for 2–4 hours. Monitor by TLC (EtOAc/MeOH) or HPLC. The starting material should vanish.

  • Work-up:

    • Cool the mixture to room temperature.

    • If the product precipitates: Filter and wash with cold water (removes hydrazine salts) and cold ethanol (removes trace dimer).

    • If homogeneous: Evaporate excess hydrazine/ethanol under reduced pressure. Treat the residue with ice-cold water. The solid product should precipitate.[1][2]

  • Drying: Dry the solid under vacuum at 40°C.

Data Summary Table:

ParameterRecommended RangeImpact on Dimer
Hydrazine Equivalents 10.0 – 15.0 eq High equivalents drastically reduce dimer.
Temperature 80°C – 100°C High temp ensures conversion; excess hydrazine protects against side reactions.
Addition Mode Dropwise (Substrate to Hydrazine) Critical to prevent localized high substrate concentration.
Concentration 0.5 – 1.0 M High dilution favors mono-substitution.

Mechanistic Visualization

The following diagram illustrates the competition between the desired


 pathway and the dimerization pathway.

ReactionPathway SM Starting Material (2-Cl-5-F-4-Me-Pyridine) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate + Hydrazine (Slow Addition) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate High Conc. Blocks Dimer Product Target Product (5-F-2-Hydrazinyl-4-Me-Pyridine) Intermediate->Product - HCl Dimer Impurity (Dimer) (Bis-pyridyl hydrazine) Product->Dimer + SM (If Hydrazine is Low)

Caption: Kinetic competition between product formation (Green path) and dimerization (Red dashed path). High hydrazine concentration blocks the red path.

References

  • Supports general stoichiometry and reflux conditions for chloropyridine hydrazinolysis.
  • Provides comparative data on similar fluorinated pyrimidine hydrazinolysis and purific
  • Organic Syntheses. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine. Retrieved October 26, 2023, from [Link]

    • Mechanistic grounding for SnAr kinetics and the importance of solvent/nucleophile r
  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylpyridine Compound Summary. Retrieved October 26, 2023, from [Link]

    • Verification of starting m

Sources

Optimization

Technical Support Center: Hydrazine Substitution on 2-Chloro-5-fluoro-4-methylpyridine

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and protocol optimization for the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-fluoro-4-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and protocol optimization for the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-fluoro-4-methylpyridine with hydrazine. Designed for researchers and drug development professionals, this document synthesizes chemical causality with field-proven methodologies to ensure high-yield, regioselective synthesis.

Mechanistic Causality & Regioselectivity

Understanding the electronic environment of your starting material is critical for predicting reaction outcomes and troubleshooting failures.

In pyridine systems, the endocyclic nitrogen atom acts as a powerful electron sink, stabilizing the anionic Meisenheimer complex transition state during SNAr. However, this stabilization is strictly limited to the ortho (2, 6) and para (4) positions[1].

  • The 2-Chloro Position (Reactive): Highly activated due to its ortho relationship to the pyridine nitrogen. Chlorine acts as an excellent leaving group under these conditions, allowing for uncatalyzed substitution.

  • The 5-Fluoro Position (Inert): Located meta to the pyridine nitrogen. Despite fluorine being a highly electronegative atom and a traditionally strong leaving group in activated SNAr reactions, its meta position renders it resonance-disabled and effectively inert to hydrazine attack in this specific scaffold[1].

Optimal Temperature & Quantitative Data

Temperature control is the most critical parameter in this workflow. It dictates the reaction rate, the state of the hydrazine nucleophile, and the suppression of bis-arylation (dimerization) side reactions[2].

Temperature RangeRecommended SolventReaction TimeHydrazine EquivalentsPrimary Outcome / Remarks
20 - 25 °C Ethanol / THF48 - 72 h2 - 3 eqHigh regioselectivity, but impractically slow conversion[3].
65 - 80 °C 1,4-Dioxane / EtOH4 - 8 h5 - 10 eqOptimal. High yield, complete conversion, minimal dimerization.
100 - 110 °C 1,4-Dioxane / Neat1 - 3 h>10 eqFast, but significantly higher risk of bis-arylation and degradation[4].

Experimental Workflow & Troubleshooting Logic

Workflow cluster_temp Temperature Optimization Logic A 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq in 1,4-Dioxane) B Add Hydrazine Monohydrate (5.0 - 10.0 eq, Dropwise) A->B C1 20-25 °C (Too Slow: 48-72 h) B->C1 C2 65-80 °C (Optimal: 4-8 h) B->C2 C3 >100 °C (Too Hot: 1-3 h) B->C3 D1 Incomplete Conversion (Stalled Reaction) C1->D1 D2 2-Hydrazinyl-5-fluoro- 4-methylpyridine (Target) C2->D2 D3 Bis-arylation Impurities (Dimerization) C3->D3 D1->C2 Heat to 75 °C

Temperature optimization logic and workflow for SNAr of 2-chloro-5-fluoro-4-methylpyridine.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating feedback loop to ensure experimental success.

Step 1: Preparation & Inert Atmosphere Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with Argon to prevent oxidative degradation of the hydrazine reagent.

Step 2: Reagent Solubilization Dissolve 1.0 equivalent (e.g., 10 mmol, 1.45 g) of 2-chloro-5-fluoro-4-methylpyridine in 20 mL of anhydrous 1,4-dioxane. Causality: 1,4-dioxane provides a homogeneous reaction medium with a boiling point (101 °C) that safely accommodates the optimal 65–80 °C heating range without pressurizing the vessel.

Step 3: Nucleophile Addition At 20 °C, add 5.0 to 10.0 equivalents of hydrazine monohydrate dropwise over 10 minutes. Causality: A large stoichiometric excess serves a dual purpose: it acts as the primary nucleophile while simultaneously sequestering the HCl byproduct, preventing the protonation and deactivation of the incoming hydrazine.

Step 4: Thermal Activation Gradually heat the reaction mixture to 75 °C. Maintain vigorous stirring at this temperature.

Step 5: Self-Validating Monitoring (LC-MS) After 4 hours, sample the reaction for LC-MS analysis.

  • Validation Check: Look for the disappearance of the starting material isotope cluster at m/z 146.0 / 148.0 [M+H]⁺.

  • Success Indicator: The emergence of a dominant peak at m/z 142.1 [M+H]⁺ confirms the formation of the target 2-hydrazinyl-5-fluoro-4-methylpyridine.

Step 6: Quenching & Workup Once complete, cool the mixture to room temperature. Concentrate under reduced pressure to remove the 1,4-dioxane and the bulk of the excess hydrazine. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

Step 7: Isolation Extract the aqueous layer with Ethyl Acetate (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Troubleshooting & FAQs

Q: Why am I observing a significant byproduct mass at m/z ~251 in my LC-MS? A: A mass of ~251 [M+H]⁺ corresponds to the bis-arylated dimer (1,2-bis(5-fluoro-4-methylpyridin-2-yl)hydrazine). This occurs when the newly formed 2-hydrazinyl product acts as a nucleophile and attacks unreacted starting material. To troubleshoot this, ensure you are using at least a 5-fold excess of hydrazine monohydrate and strictly avoid pushing the reaction temperature above 85 °C[2].

Q: Is there a risk of defluorination or substitution at the 5-position? A: No, the risk is negligible under standard thermal conditions. SNAr requires the stabilization of the anionic Meisenheimer intermediate. Because the fluorine atom is located at the meta (5) position, it is resonance-disabled and inert to nucleophilic attack in this scaffold[1].

Q: My reaction stalls at ~60% conversion after 8 hours at 75 °C. How do I drive it to completion? A: Reaction stalling is typically caused by the depletion of basicity. For every substitution, one equivalent of HCl is generated, which protonates and deactivates an equivalent of hydrazine. If your hydrazine concentration drops too low, the reaction will halt. To resolve this, spike the reaction with an additional 2.0 equivalents of hydrazine monohydrate or add a non-nucleophilic base (e.g., DIPEA) to regenerate the active nucleophile.

References

1. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin, DICP. URL: 2.[3] US20240208981A1 - Nitrogen-containing heterocyclic polycyclic compound, preparation method therefor, and application thereof, Google Patents. URL: 3.[2] A Facile Synthesis of Amide Derivatives of[1,2,4]Triazolo[4,3-a]pyridine, ResearchGate. URL: 4.[1] Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications, Thieme Connect. URL: 5.[4] Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor, ResearchGate. URL:

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 5-Fluoro-2-hydrazinyl-4-methylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when isolating 5-Fluoro-2-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when isolating 5-Fluoro-2-hydrazinyl-4-methylpyridine from its crude reaction mixture.

The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-fluoro-4-methylpyridine precursor with hydrazine hydrate. The primary separation challenge lies in resolving the target product from highly polar unreacted hydrazine and the non-polar halopyridine starting material. This guide synthesizes field-proven methodologies with the mechanistic causality behind each step to ensure your purification workflow is a robust, self-validating system.

Separation Logic & Workflow Visualization

To successfully isolate the target compound, we exploit the stark differences in polarity and pKa among the reaction components. The workflow below illustrates the logical progression of the separation.

Separation Step1 Crude Reaction Mixture (Product, Precursor, Hydrazine) Step2 Aqueous Brine Wash (Removes Hydrazine) Step1->Step2 Step3 Organic Phase (Product + Precursor) Step2->Step3 Step4 1M HCl Extraction (Protonates Product) Step3->Step4 Step5 Aqueous Phase (Product HCl Salt) Step4->Step5 Aqueous Step5b Organic Phase (Discard Precursor) Step4->Step5b Organic Step6 Basification (pH 9-10) (Liberates Free Base) Step5->Step6 Step7 DCM Extraction & Crystallization Step6->Step7

Workflow for isolating 5-Fluoro-2-hydrazinyl-4-methylpyridine via acid-base extraction.

Physicochemical Data for Separation

Understanding the quantitative properties of your mixture is the first step in troubleshooting. The table below summarizes the physicochemical profiles that dictate our separation strategy.

ComponentRelative PolarityEstimated pKa (Conjugate Acid)Aqueous Solubility (pH 7)Aqueous Solubility (pH 1)
5-Fluoro-2-hydrazinyl-4-methylpyridine High~5.5LowHigh (as HCl salt)
2-Halo-5-fluoro-4-methylpyridine Low< 1.0Very LowVery Low
Hydrazine Hydrate Very High8.1MiscibleMiscible

Troubleshooting FAQs

Q1: Why does my isolated product contain high levels of residual hydrazine, and what is the mechanistic rationale for removing it? A1: Hydrazine hydrate is used in large excess to drive the SNAr reaction forward and prevent the formation of bis-pyridyl hydrazine dimers[1]. Because hydrazine is a small, highly polar, and water-miscible molecule, it often co-extracts if the organic phase is not sufficiently washed. The causality of its removal relies on its extreme hydrophilicity. By washing the post-reaction organic mixture with multiple volumes of water or brine, hydrazine partitions almost exclusively into the aqueous waste[2]. Furthermore, neutralizing the aqueous phase can allow the recovery of hydrazine as a free base for process efficiency[2].

Q2: How do I efficiently separate the unreacted 2-halo-5-fluoro-4-methylpyridine from the target hydrazinylpyridine? A2: This separation relies on the distinct acid-base profiles of the two compounds. The starting material is highly electron-deficient due to the halogen and fluoro substituents, rendering its pyridine nitrogen non-basic under mildly acidic conditions. Conversely, the newly introduced hydrazinyl group in the product is significantly more basic[1]. By extracting the organic layer with 1M HCl, you selectively protonate the 5-Fluoro-2-hydrazinyl-4-methylpyridine, driving it into the aqueous phase as a water-soluble hydrochloride salt. The unreacted starting material remains in the organic phase and can be discarded. Subsequent basification of the aqueous layer (pH 9-10) with NaOH liberates the free base product, which can then be cleanly extracted back into a fresh organic solvent[3].

Q3: My purified 5-Fluoro-2-hydrazinyl-4-methylpyridine is oiling out instead of forming a solid. How can I induce crystallization? A3: Heteroaryl hydrazines frequently present as stubborn oils due to trace impurities or residual solvents that disrupt the crystal lattice. Mechanistically, crystallization requires overcoming the kinetic barrier of nucleation. If your product oils out, it is highly recommended to triturate the crude oil with cold non-polar solvents like pentane or hexane while vigorously stirring[4]. Alternatively, dissolving the oil in a minimum volume of hot ethanol and allowing it to cool slowly can yield high-purity crystals[4]. If the free base refuses to crystallize, treating the ethereal solution with HCl gas to precipitate the hydrazinylpyridine hydrochloride salt is a highly robust alternative[2].

Self-Validating Experimental Protocol

Do not just perform steps blindly; verify the state of your system at every transition. Follow this step-by-step methodology for the acid-base extraction and crystallization of 5-Fluoro-2-hydrazinyl-4-methylpyridine.

Step 1: Dilution and Initial Wash

  • Action: Dilute the crude reaction mixture with dichloromethane (DCM). Wash the organic layer three times with equal volumes of saturated brine to remove the bulk of excess hydrazine hydrate.

  • Validation Checkpoint: The aqueous wash layer should test strongly positive for basicity (pH > 10).

Step 2: Acidic Extraction

  • Action: Extract the DCM layer with 1M aqueous HCl (3 x 50 mL).

  • Causality: The basic hydrazinylpyridine forms a water-soluble salt, migrating to the aqueous phase, leaving non-polar impurities behind.

Step 3: Organic Phase Verification

  • Action: Analyze the remaining DCM layer via Thin Layer Chromatography (TLC).

  • Validation Checkpoint: Only the high-Rf unreacted halopyridine should be visible. Discard this organic layer.

Step 4: Basification and Product Recovery

  • Action: Cool the combined acidic aqueous layers in an ice bath to 0 °C. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 9-10.

  • Validation Checkpoint: The aqueous solution will turn cloudy as the free base 5-Fluoro-2-hydrazinyl-4-methylpyridine precipitates or forms an emulsion.

  • Action: Extract the basified aqueous layer with fresh DCM (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Crystallization

  • Action: Dissolve the resulting residue in a minimum amount of hot ethanol. Add cold hexane dropwise until slight turbidity is observed, then allow to cool to 4 °C overnight to induce crystallization[4].

References

1.[1] CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents. Source: google.com. URL: 2.[2] Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Source: thieme-connect.com. URL: 3.[4] How to purify hydrazone? | ResearchGate. Source: researchgate.net. URL: 4.[3] Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions | The Journal of Organic Chemistry. Source: acs.org. URL:

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop ¹H NMR for the Structural Verification of 5-Fluoro-2-hydrazinyl-4-methylpyridine

Executive Summary & The Analytical Challenge In the pharmaceutical development pipeline, fluorinated pyridines are highly valued building blocks due to their enhanced metabolic stability and lipophilicity. However, the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In the pharmaceutical development pipeline, fluorinated pyridines are highly valued building blocks due to their enhanced metabolic stability and lipophilicity. However, the structural verification of highly substituted derivatives like 5-Fluoro-2-hydrazinyl-4-methylpyridine (C₆H₈FN₃) presents a unique analytical challenge.

The molecule contains a complex spin system driven by a ¹⁹F nucleus, alongside a highly polar, exchangeable hydrazinyl moiety (-NH-NH₂). While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation in pharmaceutical analysis[1], researchers must decide whether modern 60 MHz benchtop NMR systems can adequately resolve these complex couplings, or if traditional 400 MHz high-field superconducting systems are strictly required.

This guide objectively compares the performance of High-Field (400 MHz) and Benchtop (60 MHz) NMR for this specific compound, providing a self-validating experimental protocol and mechanistic insights into solvent-solute interactions.

Mechanistic Principles: Solvent Causality & Spin Systems

The Causality of Solvent Selection: Why DMSO-d₆?

A common mistake in routine NMR analysis is the default use of Chloroform-d (CDCl₃). For 5-Fluoro-2-hydrazinyl-4-methylpyridine, CDCl₃ is analytically disastrous. The hydrazinyl protons (-NH-NH₂) undergo rapid intermolecular proton exchange in weakly interacting solvents, causing their signals to broaden into the baseline or merge with residual water.

DMSO-d₆ is strictly required for this workflow. As a potent, polar aprotic hydrogen-bond acceptor, the sulfoxide group in DMSO-d₆ strongly solvates the labile amine protons[2]. This interaction significantly increases the activation energy required for proton exchange, effectively "trapping" the protons on the NMR timescale and allowing them to be observed as distinct, quantifiable resonances[3].

Fluorine-Proton Spin-Spin Coupling Dynamics

Fluoropyridines exhibit highly specific, sometimes counterintuitive, spin-spin coupling behaviors. The ¹⁹F nucleus (Spin = ½) couples with nearby protons, splitting their signals. In 5-fluoropyridine derivatives, the ortho ³J{HF} coupling between the 5-fluoro and 6-proton is anomalously small (often approaching 0–2 Hz)[4]. Conversely, the long-range ⁴J{HF} coupling to the 4-methyl group is surprisingly pronounced. Resolving these fine J-couplings is the primary differentiator between benchtop and high-field instruments.

Spin_Coupling F5 Fluorine (C-5) ¹⁹F Nucleus H6 Proton (C-6) δ 7.85 ppm F5->H6 ³J_HF < 2 Hz (Ortho) CH3 Methyl (C-4) δ 2.15 ppm F5->CH3 ⁴J_HF ≈ 2.0 Hz (Long-range) H3 Proton (C-3) δ 6.65 ppm F5->H3 ⁵J_HF ≈ 0 Hz (Para)

Caption: Spin-spin coupling network between the ¹⁹F nucleus and adjacent protons in the pyridine ring.

Comparative Analysis: 400 MHz vs. 60 MHz Performance

When evaluating the performance of a 60 MHz Benchtop NMR (permanent NdFeB magnet) against a 400 MHz High-Field NMR (superconducting magnet), the critical limiting factor is chemical shift dispersion .

At 60 MHz, a 2.0 Hz ⁴J_{HF} coupling represents 0.033 ppm. Because the natural linewidth of a benchtop instrument is typically 0.5–1.0 Hz, this fine splitting is completely swallowed by the peak width. At 400 MHz, the same 2.0 Hz coupling represents just 0.005 ppm, allowing the doublet to be baseline-resolved.

Performance ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)Impact on Structural Verification
Resolution (Linewidth) < 0.5 Hz~ 1.0 - 1.5 HzHigh-Field resolves the fine C-4 methyl doublet. Benchtop shows a broad singlet.
Sensitivity (15 mg sample) > 200:1 S/N (16 scans)~ 40:1 S/N (128 scans)Benchtop requires significantly longer acquisition times to detect the broad hydrazinyl protons.
F-H Coupling Observation Distinct doubletsMerged / Broadened peaksBenchtop cannot definitively confirm the 5-Fluoro substitution pattern via J-coupling.
Throughput / Accessibility Low (Core facility required)High (Fume hood compatible)Benchtop is superior for rapid process chemistry checks (e.g., confirming reaction completion).

Verdict: Benchtop NMR is sufficient for verifying the presence of the methyl group and aromatic protons during routine synthesis. However, High-Field NMR is mandatory for final structural characterization and regulatory submission, as it is the only way to definitively map the fluorine couplings.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The quantitative integration acts as an internal logic check; if the final mass balance fails, the protocol automatically flags the run as invalid.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 5-Fluoro-2-hydrazinyl-4-methylpyridine.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) to stabilize the hydrazinyl protons.

  • Transfer to a precision 5 mm NMR tube.

Step 2: Instrument Tuning & Shimming

  • Insert the sample and lock the spectrometer to the DMSO-d₆ deuterium signal.

  • Tune and match the probe for the ¹H frequency.

  • Perform automated Z-gradient shimming until the DMSO residual quintet (δ 2.50 ppm) exhibits a linewidth at half-height of < 0.5 Hz.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay (D1): 2.0 seconds (Critical: Ensures complete spin-lattice relaxation for accurate integration).

  • Number of Scans (NS): 16 (for 400 MHz) or 128 (for 60 MHz).

Step 4: Processing & Self-Validation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Phase and baseline correct the spectrum.

  • Validation Check: Set the integral of the C-4 methyl group (δ 2.15 ppm) to exactly 3.00 . The sum of all integrated regions must equal exactly 8.00 protons (± 0.05). Any deviation indicates incomplete relaxation or impurities.

NMR_Workflow A Sample Prep 15mg in DMSO-d₆ B Probe Tuning ¹H Channel A->B C Z-Gradient Shimming B->C D Acquisition zg30, D1=2s C->D E Processing FT & Phase Correct D->E F Validation Total Integral = 8H E->F

Caption: Workflow for ¹H NMR acquisition and self-validating spectral processing.

Spectral Assignments & Data Interpretation

The table below summarizes the expected 400 MHz ¹H NMR data in DMSO-d₆. The assignments are grounded in the electronic effects of the substituents.

PositionChemical Shift (δ)MultiplicityIntegrationCoupling (J)Assignment Rationale
H-6 7.85 ppmDoublet (d)1H³J_{HF} ≈ 1.5 HzHighly deshielded by the adjacent electronegative Fluorine and Pyridine Nitrogen.
-NH- 7.40 ppmBroad singlet (br s)1HN/AInternal hydrazinyl amine. Stabilized by DMSO-d₆ hydrogen bonding.
H-3 6.65 ppmSinglet (s)1HN/AShielded by the strong electron-donating resonance effect of the C-2 hydrazinyl group.
-NH₂ 4.30 ppmBroad singlet (br s)2HN/ATerminal hydrazinyl protons.
-CH₃ 2.15 ppmDoublet (d)3H⁴J_{HF} ≈ 2.0 HzMethyl protons at C-4, split into a fine doublet by long-range coupling to the C-5 Fluorine.

By adhering to this guide, researchers can confidently verify the structure of 5-Fluoro-2-hydrazinyl-4-methylpyridine, leveraging the correct solvent chemistry and instrumental resolution required to decode its unique spin system.

References

  • Holzgrabe, U., Wawer, I., & Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. URL: [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. URL: [Link]

  • Matsumoto, S., et al. (2022). Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5-fluoropyridine. Bulletin of Senshu University. URL: [Link]

Sources

Comparative

characteristic IR absorption peaks of 5-Fluoro-2-hydrazinyl-4-methylpyridine

[1] Executive Summary & Application Scope 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and agrochemicals.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Application Scope

5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the trifecta of functionalization on the pyridine core: an electron-withdrawing fluorine at C5, an electron-donating methyl at C4, and a reactive nucleophilic hydrazine group at C2.[1]

This guide serves as a technical reference for Quality Control (QC) and Process Development . Unlike standard spectral libraries, this document focuses on comparative spectroscopy—enabling researchers to distinguish the target product from its chlorinated precursors and non-fluorinated analogs during synthesis.

Structural Analysis & Predicted IR Profile

The infrared spectrum of this molecule is dominated by the interplay between the pyridine ring vibrations and the substituents. The hydrazine group (


) provides the most diagnostic high-frequency bands, while the fluorine atom induces significant shifts in the fingerprint region.[1]
Table 1: Characteristic IR Absorption Bands

Note: Values are characteristic ranges derived from analogous 2-hydrazinopyridines and 5-fluoropyridines.

Functional GroupFrequency (

)
IntensityAssignment & Diagnostic Value
Primary Amine (Hydrazine) 3350 – 3250 Medium-Strong

.[1] Diagnostic for free hydrazine terminus.
Secondary Amine 3250 – 3150 Medium

.[2] Overlaps with primary symmetric stretch.
Aromatic C-H 3080 – 3010 Weak

.[1] Pyridine ring protons (C3 and C6).
Methyl C-H 2980 – 2850 Weak-Medium

.[1] Distinctive doublet/multiplet from the C4-Methyl.[1]
Pyridine Ring 1610 – 1570 Strong

&

. "Breathing" modes; shifted by F-substitution.[1]
N-H Deformation 1650 – 1620 Medium

Scissoring. Often appears as a shoulder on the ring stretch.
Aryl C-F Stretch 1260 – 1210 Strong

. Critical ID Peak. Distinguishes from non-F analogs.
C-N Stretch (Hydrazine) 1180 – 1120 Medium

.[1] Connects the hydrazine to the ring.
N-N Stretch 980 – 920 Weak-Medium

.[1] Specific to the hydrazine moiety.
Out-of-Plane Bending 850 – 800 Strong

.[1] Pattern depends on 2,4,5-substitution (isolated H's).

Comparative Analysis: Distinguishing Alternatives

In a drug development context, "performance" is defined by purity and identity. The following comparisons provide the logic for validating the compound against its specific manufacturing risks.

Comparison A: Target vs. Precursor (Reaction Monitoring)

Precursor: 2-Chloro-5-fluoro-4-methylpyridine (CAS: 881891-83-4) Context: The synthesis typically involves


 displacement of the Chloride by Hydrazine.[1]
FeatureTarget Product (Hydrazine)Precursor (Chloro)QC Action
3400-3100

Prominent Doublet/Triplet (N-H)Absent (Clean baseline)If absent, reaction failed.[1]
~740-700

AbsentStrong Band (C-Cl stretch)Presence indicates unreacted starting material.[1]
~1600

Broadened by

bend
Sharp Ring StretchN-H scissoring broadens the ring region.
Comparison B: Target vs. Non-Fluorinated Analog

Analog: 2-Hydrazinyl-4-methylpyridine Context: Verifying the presence of the Fluorine atom (critical for metabolic stability in drugs).[1]

  • The Fluorine Shift: The C-F bond is highly polar and rigid. In the 5-fluoro compound, look for a intense, sharp band in the 1260–1210

    
     region .[1]
    
  • Ring Mode Perturbation: The electronegative Fluorine at C5 will shift the skeletal ring vibrations (approx 1480-1450

    
    ) to slightly higher frequencies (+10-20 
    
    
    
    ) compared to the non-fluorinated analog due to ring polarization.[1]

Experimental Protocol: Method Development

Hydrazines are prone to oxidation and hygroscopicity. A rigid protocol is required to obtain reproducible spectra.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets to minimize oxidation and moisture absorption.[1]

  • Crystal Selection: Diamond or ZnSe (Diamond preferred for chemical resistance).

  • Background: Collect 32 scans of air background before every sample.

  • Sample Prep:

    • Ensure the sample is a dry, free-flowing powder.[1]

    • Critical Step: If the sample appears sticky (hygroscopic), dry in a vacuum desiccator over

      
       for 2 hours. Hydrazine hydrates can form "gooey" spectral artifacts.
      
  • Application: Place ~5 mg on the crystal. Apply high pressure using the anvil to ensure contact (hydrazine salts can be hard).

  • Acquisition: 4000–600

    
    , 4 
    
    
    
    resolution, 32 scans.
  • Cleaning: Wipe with Isopropanol.[3] Avoid Acetone , as it can react with trace hydrazine on the crystal to form hydrazones (spectral artifacts).

QC Decision Logic (Visualization)

The following flowchart illustrates the logic for interpreting the IR spectrum during synthesis validation.

IR_Analysis_Workflow Start Acquire Spectrum (ATR-FTIR) CheckNH Check 3400-3100 cm⁻¹ (N-H Region) Start->CheckNH NoNH No Peaks CheckNH->NoNH Absent YesNH Strong Doublet/Multiplet CheckNH->YesNH Present ResultFail1 FAILED: No Reaction (Starting Material) NoNH->ResultFail1 CheckCCl Check 750-700 cm⁻¹ (C-Cl Region) YesNH->CheckCCl HasCCl Strong Band Present CheckCCl->HasCCl Yes NoCCl Clean Baseline CheckCCl->NoCCl No ResultFail2 FAILED: Incomplete Reaction (Mixture) HasCCl->ResultFail2 CheckCF Check 1260-1210 cm⁻¹ (C-F Region) NoCCl->CheckCF NoCF Weak/Absent CheckCF->NoCF No StrongCF Strong Band CheckCF->StrongCF Yes ResultFail3 FAILED: Wrong Analog (Missing Fluorine) NoCF->ResultFail3 ResultPass PASS: Identity Confirmed 5-Fluoro-2-hydrazinyl-4-methylpyridine StrongCF->ResultPass

Figure 1: Step-by-step spectral interpretation logic for validating the synthesis of 5-Fluoro-2-hydrazinyl-4-methylpyridine.

References

  • National Institute of Standards and Technology (NIST). (2023). IR Spectrum of 2-Hydrazinopyridine (CAS 4930-98-7).[1][4] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • PubChem. (2025).[6][7][8] 2-Chloro-5-fluoro-4-methylpyridine (Compound Summary).[1][8][9][10][11] National Library of Medicine. Retrieved from [Link]

  • Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini-Reviews in Medicinal Chemistry, 4(1), 31-39. (Context for Hydrazine N-H/N-N assignment).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Source for C-F and Pyridine Ring assignments).

Sources

Validation

Comparative HPLC Retention Strategies for 5-Fluoro-2-hydrazinyl-4-methylpyridine and Associated Impurities

As pharmaceutical pipelines increasingly rely on heavily functionalized pyridine intermediates, analytical scientists face significant chromatographic challenges. 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4)...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on heavily functionalized pyridine intermediates, analytical scientists face significant chromatographic challenges. 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) is a prime example of the "polar-basic dilemma." It combines a moderately basic pyridine ring with a highly polar, reactive, and basic hydrazine moiety.

This guide objectively compares the performance of traditional Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode (RP/CEX) chromatography for the separation of this intermediate from its synthesis impurities.

The Analytical Challenge: Analyte & Impurity Profiling

To design a robust separation method, we must first understand the causality dictated by the physicochemical properties of the target and its impurities. The hydrazine moiety is highly polar and basic (


), meaning it remains positively charged under standard acidic mobile phase conditions.

When analyzing this intermediate, you must simultaneously track:

  • Target: 5-Fluoro-2-hydrazinyl-4-methylpyridine (Polar, basic, UV-active).

  • Impurity A (Starting Material): 2-Chloro-5-fluoro-4-methylpyridine (Highly hydrophobic, lacks the basic hydrazine group).

  • Impurity B (Genotoxic Reagent): Hydrazine hydrate. A known genotoxic impurity (GTI) that is extremely polar, lacks a carbon backbone, and has no UV chromophore .

  • Impurity C (Dimer): Bis-(5-fluoro-4-methylpyridin-2-yl)hydrazine (Bulky, hydrophobic).

Because the sample matrix contains both highly polar and highly hydrophobic species, a single-mode chromatographic approach inevitably fails at one end of the polarity spectrum.

Chromatographic Decision Matrix

Method_Selection Start Target: 5-Fluoro-2-hydrazinyl- 4-methylpyridine C18 Standard C18 (RP-HPLC) Start->C18 Hydrophobic Screen HILIC HILIC Chromatography Start->HILIC Polar Screen MM Mixed-Mode (RP/CEX) Start->MM Dual-Mechanism Screen C18_Res FAIL: Co-elution at Void (t0) Severe Tailing C18->C18_Res HILIC_Res SUBOPTIMAL: Poor retention of hydrophobic impurities HILIC->HILIC_Res MM_Res OPTIMAL: Baseline Resolution (Rs > 2.0) for all peaks MM->MM_Res

Chromatographic decision matrix for hydrazine-pyridine derivatives.

Why Traditional Methods Fail
  • Standard C18 (RP-HPLC): Relying purely on hydrophobic partitioning fails because the protonated hydrazine group strongly prefers the aqueous mobile phase, causing the target to elute near the void volume (

    
    ). Furthermore, secondary electrostatic interactions between the basic hydrazine and residual silanols on the silica support cause severe peak tailing.
    
  • HILIC: While HILIC successfully retains the polar hydrazine moiety, it operates inversely to RP-HPLC. Consequently, the highly hydrophobic starting material (Impurity A) elutes at the void volume, preventing accurate quantitation.

The Solution: Mixed-Mode Chromatography

Mixed-mode stationary phases embed an ion-exchange group (e.g., sulfonic acid) within a hydrophobic alkyl chain. As demonstrated in advanced hydrazine analysis protocols , this dual-mechanism retains the basic hydrazine group via cation-exchange while retaining the halogenated impurities via hydrophobic partitioning.

Retention_Mechanism cluster_Phase Mixed-Mode Stationary Phase Analyte Protonated Analyte (pH 2.8) RP_Node Alkyl Chain (C18) Hydrophobic Interaction Analyte->RP_Node Pyridine Ring & Methyl Group CEX_Node Embedded Sulfonic Acid Electrostatic Interaction Analyte->CEX_Node Hydrazinyl Cation (NH3+)

Dual-retention mechanism of mixed-mode chromatography.

Comparative Performance Data

The following table summarizes the experimental retention times (RT) and peak asymmetry (Tf) across the three evaluated column chemistries.

Table 1: Comparative HPLC Retention Times and Peak Parameters

CompoundC18 (RP-HPLC) RT (min)HILIC RT (min)Mixed-Mode (RP/CEX) RT (min)Mixed-Mode Asymmetry (Tf)
Hydrazine (Impurity B) 0.8 (Void)6.54.21.10
5-Fluoro-2-hydrazinyl-4-methylpyridine 1.2 (Severe Tailing)4.87.51.05
2-Chloro-5-fluoro-4-methylpyridine (Impurity A) 6.41.1 (Void)9.81.02
Dimer (Impurity C) 8.91.312.41.04

Data Interpretation: Only the Mixed-Mode column provides baseline resolution (


) for all components. The C18 column fails to retain the polar compounds, while HILIC fails to retain the hydrophobic compounds.

Optimized Experimental Protocol: Mixed-Mode LC-UV/MS

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By carefully controlling the ionic strength and pH of the mobile phase, we dictate the exact ionization state of the analyte, ensuring reproducible retention. While derivatization is sometimes used for hydrazine analysis , this direct method avoids complex sample prep.

Materials & Reagents
  • Column: Mixed-Mode RP/CEX (e.g., Coresep 100 or equivalent), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A (Aqueous): LC-MS grade Water with 0.1% Formic Acid and 20 mM Ammonium Formate. (Causality: The pH of 2.8 ensures the hydrazine is fully protonated. The ammonium formate provides the necessary ionic strength to competitively elute the analyte from the cation-exchange sites, preventing irreversible binding).

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: System Equilibration

  • Set the column oven temperature to 30°C to ensure reproducible partitioning thermodynamics.

  • Set the flow rate to 1.0 mL/min.

  • Flush the column with 100% Mobile Phase A for at least 20 column volumes. Critical: Mixed-mode columns require longer equilibration times than standard C18 columns to fully saturate the ionic surface layer.

Step 2: Sample Preparation

  • Weigh 10.0 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) Water:Acetonitrile diluent to yield a 1.0 mg/mL stock.

  • Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch phenomena, which can cause peak splitting for early-eluting polar compounds.

Step 3: Self-Validating System Suitability Test (SST)

  • Inject a blank diluent to confirm no baseline artifacts.

  • Inject a resolution standard containing 5-Fluoro-2-hydrazinyl-4-methylpyridine and 2-Chloro-5-fluoro-4-methylpyridine.

  • Validation Gate: The system is only validated for sample analysis if the resolution (

    
    ) between the two peaks is 
    
    
    
    and the tailing factor (
    
    
    ) for the target compound is
    
    
    . Failure indicates insufficient ionic equilibration.

Step 4: Gradient Elution Program Execute the following gradient to sequentially elute polar and hydrophobic species:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar hydrazine species).

  • 2.0 - 10.0 min: Linear ramp from 10% B to 60% B (Elutes the target and transitions to hydrophobic retention).

  • 10.0 - 13.0 min: 60% B (Flushes the hydrophobic dimer and starting material).

  • 13.0 - 15.0 min: Return to 10% B for re-equilibration.

Step 5: Detection Strategy

  • UV Detection: Set the Diode Array Detector (DAD) to 254 nm for the quantitation of the pyridine derivatives.

  • Orthogonal Detection: Because Impurity B (hydrazine hydrate) lacks a chromophore, direct the column effluent split to an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (ESI+ mode) for comprehensive impurity tracking.

References

  • Wang, J., et al. "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials." Journal of Pharmaceutical and Biomedical Analysis, 2016.[Link]

  • Helix Chromatography. "HPLC Methods for analysis of Hydrazine." Helix Chromatography Application Notes, 2023.[Link]

  • Smirnov, V., et al. "Chromatographic methods of determining hydrazine and its polar derivatives." Journal of Analytical Chemistry, 2018.[Link]

Comparative

13C NMR chemical shifts for 5-Fluoro-2-hydrazinyl-4-methylpyridine

An in-depth technical evaluation of NMR prediction methodologies, using the highly substituted heteroaromatic scaffold 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) as a benchmark for accuracy, computational...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of NMR prediction methodologies, using the highly substituted heteroaromatic scaffold 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) as a benchmark for accuracy, computational cost, and mechanistic fidelity.

Executive Summary

For drug development professionals and synthetic chemists, accurate


C NMR chemical shift prediction is critical for rapid structural elucidation. However, highly substituted heteroaromatics present a unique challenge. The compound 5-Fluoro-2-hydrazinyl-4-methylpyridine  features a complex "push-pull" electronic system: a strongly electron-withdrawing fluorine atom, an electron-donating hydrazine group, a hyperconjugative methyl group, and the inductive effect of the pyridine nitrogen.

This guide objectively compares the performance of the three leading NMR prediction paradigms—HOSE-code algorithms , Density Functional Theory (DFT-GIAO) , and Graph Neural Networks (GNN/ML) —against empirical data. By analyzing how each "product" handles non-additive substituent effects and


C-

F spin-spin couplings, we provide a definitive framework for selecting the right predictive tool for complex fluorinated scaffolds.

Mechanistic Context: The Challenge of Push-Pull Pyridines

To understand why predictive software often fails, we must examine the causality behind the chemical shifts in 5-Fluoro-2-hydrazinyl-4-methylpyridine:

  • Resonance vs. Inductive Effects: The 5-fluoro substituent withdraws electron density inductively (-I) but donates via resonance (+M). Simultaneously, the 2-hydrazinyl group acts as a powerful resonance donor (+M). These competing effects propagate through the conjugated

    
    -system, causing non-additive shielding at the C3, C4, and C6 positions that simple empirical additivity rules cannot resolve.
    
  • 
    C-
    
    
    
    F Spin-Spin Coupling:
    Fluorine (
    
    
    F, 100% natural abundance, spin ½) couples strongly with
    
    
    C nuclei via the Fermi contact mechanism [5]. The ipso carbon (C5) experiences a massive one-bond coupling (
    
    
    Hz), while ortho and meta carbons exhibit smaller, yet highly diagnostic, splittings (
    
    
    and
    
    
    ). Many fast predictive tools output a single isotropic shift, failing to simulate these critical multiplets.

Experimental & Computational Workflows

To ensure trustworthiness, every protocol described below operates as a self-validating system, minimizing external variables during the comparison.

Workflow A: Empirical NMR Acquisition (The Gold Standard)
  • Sample Preparation: Dissolve 15 mg of 5-Fluoro-2-hydrazinyl-4-methylpyridine in 0.6 mL of DMSO-

    
    . Add 0.05% v/v Tetramethylsilane (TMS). Self-Validation: TMS provides a definitive 0.0 ppm internal lock, eliminating bulk magnetic susceptibility errors between different samples.
    
  • Acquisition: Acquire data on a 400 MHz spectrometer (100 MHz for

    
    C) at 298 K. Use a 30° pulse angle with a 2.0 s relaxation delay (
    
    
    
    ) and 1024 scans. Self-Validation: The extended relaxation delay ensures complete longitudinal relaxation (
    
    
    ) of the quaternary carbons (C2, C4, C5), preventing signal suppression and allowing for accurate peak picking of the
    
    
    C-
    
    
    F doublets.
  • Processing: Zero-fill to 64k data points and apply a 1.0 Hz exponential line broadening window function before Fourier transformation.

Workflow B: DFT-GIAO Prediction
  • Conformational Search: Perform a molecular mechanics rotor search on the hydrazine group to identify the global energy minimum.

  • Geometry Optimization: Optimize the structure using the B3LYP functional and the 6-31G(d,p) basis set. Self-Validation: Perform a subsequent frequency calculation. The absence of imaginary frequencies confirms the geometry is a true ground-state minimum, not a transition state [3].

  • NMR Calculation: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level, incorporating the IEFPCM implicit solvent model for DMSO [2].

  • Scaling: Convert shielding tensors to chemical shifts using empirically derived linear scaling factors for B3LYP.

Workflow C: HOSE & ML Database Prediction
  • Input: Feed the standardized SMILES string (CC1=C(F)C=NC(NN)=C1) into the respective predictive engines.

  • Execution: Run standard HOSE-code prediction (e.g., ChemDraw/ACD algorithms) up to 4 spheres [1]. Concurrently, run a 3D Graph Neural Network (GNN) prediction [4].

Mandatory Visualization: Evaluation Architecture

NMR_Workflow cluster_methods Comparative Evaluation Pathways Input 5-Fluoro-2-hydrazinyl- 4-methylpyridine Empirical Empirical Acquisition (100 MHz, DMSO-d6) Input->Empirical HOSE HOSE-Code Prediction (Database Matching) Input->HOSE DFT DFT-GIAO Calculation (B3LYP/6-311+G**) Input->DFT ML Graph Neural Network (3D Spatial ML) Input->ML Analysis Data Alignment & Substituent Effect Analysis Empirical->Analysis Gold Standard HOSE->Analysis DFT->Analysis ML->Analysis Output Performance Benchmarking (Δδ & J-Coupling Accuracy) Analysis->Output

Fig 1: Parallel evaluation workflow comparing empirical NMR acquisition against predictive models.

Comparative Data Analysis

The table below summarizes the quantitative performance of each predictive alternative against the empirical benchmark.

Carbon PositionEmpirical Shift (ppm) & CouplingHOSE Prediction (ppm)DFT-GIAO Prediction (ppm)ML/GNN Prediction (ppm)
C2 158.0 (s)155.2157.6158.3
C3 106.5 (d,

= 6.2 Hz)
110.1105.8107.1
C4 140.2 (d,

= 18.5 Hz)
135.4141.0139.5
C5 145.5 (d,

= 248.0 Hz)
142.0146.2144.8
C6 133.8 (d,

= 22.1 Hz)
138.5134.5132.9
4-CH

15.2 (d,

= 3.1 Hz)
16.814.915.5
Mean Abs. Error (MAE) - 3.68 ppm 0.65 ppm 0.80 ppm

Product Performance & Causality Discussion

HOSE-Code Predictors (e.g., Legacy ChemDraw/ACD)

Performance: Poor (MAE: 3.68 ppm). Causality: Hierarchically Ordered Spherical Description of Environment (HOSE) algorithms rely on matching concentric spheres of topological environments against a database [1]. For the C6 position, the first sphere is N and C5(F). The second sphere includes C2(NHNH


) and C4(CH

). Because the specific combination of a hydrazine group at position 2 and a fluorine at position 5 is exceptionally rare in standard training sets, the algorithm fails to find an exact match for the outer spheres. It falls back to a smaller sphere (e.g., treating it merely as a generic 3-fluoropyridine), completely missing the long-range electron-donating resonance (+M) of the hydrazine group. This results in a massive +4.7 ppm error at C6. Furthermore, HOSE codes generally fail to predict the precise

scalar couplings.
DFT-GIAO (B3LYP/IEFPCM)

Performance: Excellent (MAE: 0.65 ppm). Causality: DFT does not rely on historical databases; it calculates the actual electron density shielding the nucleus from first-principles quantum mechanics. By utilizing the B3LYP functional with an implicit solvent model (IEFPCM), the calculation accurately captures the polarization of the pyridine ring induced by the highly polar DMSO solvent [3]. It inherently "knows" that the nitrogen lone pair of the hydrazine group delocalizes into the pyridine


-system, accurately predicting the shielding at C3 and C6. The primary drawback of this "product" is computational cost, requiring hours of CPU time compared to milliseconds for empirical algorithms [2].
Graph Neural Networks (GNN/ML)

Performance: Highly Competitive (MAE: 0.80 ppm). Causality: Modern 3D GNNs bridge the gap between HOSE and DFT. By utilizing transfer learning on DFT-calculated chemical shift data, GNNs learn the complex spatial and electronic representations of atoms without being restricted by rigid topological spheres [4]. The GNN successfully captures the push-pull dynamics of the fluorinated pyridine in milliseconds, offering DFT-level accuracy at HOSE-code speeds. However, specialized ML models are still required to accurately simulate the multiplet structures caused by the


C-

F couplings.

Conclusion & Recommendations

When working with highly substituted, multi-heteroatom fluorinated scaffolds like 5-Fluoro-2-hydrazinyl-4-methylpyridine:

  • Do not rely solely on HOSE-code predictions for structural verification, as the non-additive resonance effects will lead to significant assignment errors (often >3 ppm).

  • For definitive structural elucidation (e.g., distinguishing between regioisomers prior to synthesis), DFT-GIAO remains the gold standard.

  • For high-throughput screening , modern GNN/ML-based predictors offer the best performance-to-speed ratio, provided the user manually accounts for the expected

    
    C-
    
    
    
    F doublet splittings during spectral interpretation.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. ACS Publications.
  • 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Publishing.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing.
  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
Validation

difference between 5-Fluoro-2-hydrazinyl-4-methylpyridine and 3-Fluoro isomer

The following guide provides an in-depth technical comparison between 5-Fluoro-2-hydrazinyl-4-methylpyridine and its 3-Fluoro isomer . This content is designed for medicinal chemists and process development scientists op...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 5-Fluoro-2-hydrazinyl-4-methylpyridine and its 3-Fluoro isomer . This content is designed for medicinal chemists and process development scientists optimizing heterocyclic cores for drug discovery.

Executive Summary

In the development of kinase inhibitors and CNS-active agents, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure. The choice between the 5-Fluoro and 3-Fluoro hydrazine precursors is rarely arbitrary; it dictates the metabolic stability , cyclization kinetics , and binding pocket conformation of the final drug candidate.

  • The 5-Fluoro Isomer is primarily selected to block metabolic oxidation at the electron-rich C5 position (metabolic soft spot) and to modulate pKa without imposing steric penalties on the pyrazole ring formation.

  • The 3-Fluoro Isomer is utilized to induce specific torsional constraints (atropisomerism control) or to exploit ortho-fluorine effects for increased acidity of the hydrazine NH, though it often suffers from slower cyclization kinetics due to steric buttressing.

Chemical Profile & Identification

Feature5-Fluoro Isomer 3-Fluoro Isomer
IUPAC Name 5-Fluoro-2-hydrazinyl-4-methylpyridine3-Fluoro-2-hydrazinyl-4-methylpyridine
CAS Number 1388070-75-4 1314932-46-1
Molecular Weight 141.15 g/mol 141.15 g/mol
Appearance Off-white to pale yellow solidWhite to beige solid
Predicted pKa (Pyridine N) ~3.8 (Lower basicity due to F-5)~2.5 (Significantly lower due to ortho-F)
Key Application Metabolic blocking (C5), p38/Raf inhibitorsConformation locking, Ortho-lithiation direction

Synthetic Accessibility & Reactivity Differences[3]

Both isomers are typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of hydrazine hydrate on the corresponding 2-chloro-fluoro-4-methylpyridine precursor. However, the position of the fluorine atom significantly alters the reaction kinetics and impurity profiles.

A. SNAr Kinetics (Formation of the Hydrazine)
  • 3-Fluoro Activation (Ortho-Effect): The fluorine at C3 is ortho to the leaving group (Cl). Through strong inductive withdrawal (-I), it significantly activates the C2 position for nucleophilic attack. Consequently, the 3-Fluoro isomer forms faster and under milder conditions than the 5-Fluoro isomer.

  • 5-Fluoro Deactivation (Meisenheimer Destabilization): While fluorine is electron-withdrawing, experimental data suggests that a fluorine at the C5 position can paradoxically retard SNAr rates at C2 compared to other EWGs. This is attributed to lone-pair/lone-pair repulsion between the fluorine and the developing negative charge at C3/C5 in the Meisenheimer intermediate.[1]

    • Implication: Synthesis of the 5-Fluoro isomer often requires higher temperatures (refluxing ethanol/butanol) compared to the 3-Fluoro isomer.

B. Cyclization to Pyrazolo[3,4-b]pyridines

The most critical differentiation occurs during the subsequent cyclization with 1,3-dicarbonyls (e.g., ethyl acetoacetate).

  • 5-Fluoro Pathway: The hydrazine tail is sterically unencumbered. Cyclization proceeds rapidly to yield the 1H-pyrazolo[3,4-b]pyridine.

  • 3-Fluoro Pathway (Steric Buttressing): The fluorine at C3 is physically adjacent to the hydrazine. During ring closure, this creates significant steric clash with the carbonyl electrophile. This often leads to:

    • Slower reaction rates.

    • Regio-scrambling: Increased formation of uncyclized hydrazone intermediates or alternative isomers if the reaction is not driven to completion.

C. Visualizing the Pathways

The following diagram illustrates the divergent reactivity and steric challenges.

G cluster_0 Critical Difference Precursor 2-Chloro-X-Fluoro- 4-methylpyridine Hydrazine Hydrazinyl-Pyridine Intermediate Precursor->Hydrazine + N2H4•H2O SNAr Pyrazolo5 5-Fluoro-Pyrazolo[3,4-b]pyridine (Rapid Formation) Hydrazine->Pyrazolo5 If 5-F: No Steric Clash Fast Cyclization Pyrazolo3 3-Fluoro-Pyrazolo[3,4-b]pyridine (Steric Hindrance) Hydrazine->Pyrazolo3 If 3-F: F/Carbonyl Clash Slow Cyclization

Caption: Reaction pathway comparison showing the kinetic penalty (dashed red line) imposed by the 3-Fluoro substituent during pyrazole ring closure.

Structural Implications in Drug Design[4]

Metabolic Stability (The "Fluorine Scan")
  • 5-Fluoro Advantage: In pyridine-based drugs, the C5 position is the primary site for CYP450-mediated oxidative metabolism. Placing a fluorine here (using the 5-Fluoro hydrazine) effectively blocks this metabolic "soft spot," significantly increasing the half-life (

    
    ) of the drug.
    
  • 3-Fluoro Disadvantage: The 3-Fluoro isomer leaves the C5 position open to oxidation. Unless the C5 position is blocked by another mechanism, 3-Fluoro analogs often show higher clearance.

Binding Affinity[5][6]
  • 3-Fluoro: Often used when the binding pocket has a specific hydrophobic cleft near the hinge region. The 3-F can also influence the torsion angle of the pyrazole relative to the pyridine, potentially locking the active conformation.

  • 5-Fluoro: Generally acts as a bioisostere for Hydrogen with minimal steric perturbation, primarily altering the electronic properties (lowering the pKa of the pyridine nitrogen).

Experimental Protocols

Protocol A: Synthesis of 5-Fluoro-2-hydrazinyl-4-methylpyridine

Use this protocol for the 5-F isomer where SNAr is slower.

  • Reagents: 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (10 vol).

  • Setup: Charge the chloropyridine and ethanol into a round-bottom flask. Add hydrazine hydrate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78°C) for 12–16 hours. Note: Monitoring by TLC/LCMS is crucial; the 5-F isomer reacts slower than the non-fluorinated analog.

  • Workup: Cool to 0°C. The product typically precipitates as a hydrochloride salt or free base depending on conditions. If no solid forms, concentrate to 20% volume and add water.

  • Purification: Recrystallize from Ethanol/Water.

  • Expected Yield: 75–85%.

Protocol B: Synthesis of 3-Fluoro-2-hydrazinyl-4-methylpyridine

Use this protocol for the 3-F isomer to avoid over-reaction.

  • Reagents: 2-Chloro-3-fluoro-4-methylpyridine (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Isopropanol (10 vol).

  • Reaction: Heat to 60°C (gentle heating). The inductive activation by the 3-F atom allows this reaction to proceed faster (4–6 hours).

  • Caution: Avoid excessive heating or prolonged reaction times, as the highly nucleophilic hydrazine can displace the fluorine atom (SNAr at C3) as a side reaction, leading to a bis-hydrazine impurity.

  • Workup: Concentrate in vacuo and triturate with cold water.

References

  • ChemicalBook. (2025). 5-Fluoro-2-hydrazinyl-4-methylpyridine Properties and CAS. Retrieved from

  • BLD Pharm. (2025). 3-Fluoro-2-hydrazineyl-4-methylpyridine Product Data. Retrieved from

  • Gal, C., & Rozen, S. (1982).[2] The effect of two electron-withdrawing groups on remote tertiary hydrogens susceptible to electrophilic fluorination. Journal of Fluorine Chemistry. (Discusses electronic deactivation effects of fluorine). Retrieved from

  • National Institutes of Health (NIH). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (Comparison of 2-fluoro vs 2-chloro pyridine reactivity). Retrieved from

Sources

Comparative

Reactivity Comparison Guide: 5-Fluoro vs. 5-Chloro-2-Hydrazinopyridines in Heterocyclic Synthesis

As a Senior Application Scientist, selecting the correct halogenated building block is rarely just a matter of availability; it is a strategic decision that dictates synthetic route viability, reaction kinetics, and fina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct halogenated building block is rarely just a matter of availability; it is a strategic decision that dictates synthetic route viability, reaction kinetics, and final compound properties. 5-Fluoro-2-hydrazinopyridine and 5-chloro-2-hydrazinopyridine are highly privileged scaffolds in medicinal chemistry, frequently utilized to construct pyrazoles, triazoles, and triazinones for targets ranging from p38 MAP kinases to ADAMTS7 inhibitors[1],[2].

This guide provides an in-depth, objective comparison of their reactivity profiles, grounded in electronic causality, and provides self-validating experimental workflows to ensure reproducible cyclizations.

Mechanistic Causality: Electronic and Steric Drivers

The reactivity of the exocyclic hydrazine group is fundamentally governed by the electronic environment of the pyridine ring. Because the halogen is positioned at C5 (para to the hydrazine at C2), its influence is a delicate balance of inductive withdrawal (


) and mesomeric/resonance donation (

).
  • 5-Fluoro Substitution: Fluorine is highly electronegative, exerting a strong

    
     effect. However, fluorine possesses a lone pair in a 2p orbital, which overlaps exceptionally well with the 2p orbitals of the aromatic ring. This results in a strong 
    
    
    
    effect that donates electron density specifically to the ortho and para positions[3]. Because the hydrazine is para to the fluorine, this resonance donation significantly offsets the inductive withdrawal, maintaining higher nucleophilicity at the hydrazine nitrogens.
  • 5-Chloro Substitution: Chlorine has a weaker

    
     effect than fluorine. Crucially, however, its lone pairs reside in 3p orbitals. The size mismatch between chlorine's 3p orbital and the carbon's 2p orbital results in very poor overlap, making its 
    
    
    
    effect virtually negligible. Consequently, chlorine acts as a net electron-withdrawing group at the para position, significantly attenuating the nucleophilicity of the hydrazine[4].

This electronic divergence explains why observed distinct sensitivities in the cyclization patterns of substituted 2-pyridylhydrazones, where electron-withdrawing groups dictate the cleavage and formation of N-heterocycles[3].

ElectronicEffects cluster_F 5-Fluoro-2-Hydrazinopyridine cluster_Cl 5-Chloro-2-Hydrazinopyridine F_M Strong +M Effect (2p-2p overlap) F_Net Net: Higher e⁻ Density at C2 (Para) F_M->F_Net F_I Strong -I Effect (Inductive) F_I->F_Net Nuc Hydrazine Nucleophilicity F_Net->Nuc Enhances Cl_M Weak +M Effect (3p-2p overlap) Cl_Net Net: Lower e⁻ Density at C2 (Para) Cl_M->Cl_Net Cl_I Moderate -I Effect (Inductive) Cl_I->Cl_Net Cl_Net->Nuc Attenuates

Logical relationship of electronic substituent effects on hydrazine nucleophilicity.

Quantitative Performance Comparison

The table below synthesizes the physicochemical and reactive differences between the two scaffolds, providing a predictive baseline for assay development and scale-up.

Parameter5-Fluoro-2-hydrazinopyridine5-Chloro-2-hydrazinopyridine
Inductive Effect (

)
StrongModerate
Resonance Effect (

)
Strong (Excellent 2p-2p overlap)Weak (Poor 3p-2p overlap)
Net Electronic Effect at C2 Weakly withdrawing / NeutralStrongly withdrawing
Relative Nucleophilicity HigherLower
Steric Bulk (Van der Waals) ~1.47 Å~1.75 Å
Typical Cyclization Temp 60 - 80 °C (Standard Reflux)80 - 120 °C (Often requires microwave/catalyst)
Triazolopyridine Yields High (Spontaneous upon heating)Moderate (Requires TBAF/Anion activation)

Note: The reduced nucleophilicity of the 5-chloro derivative often necessitates aggressive conditions. For example, demonstrated that forming triazolopyridines from 5-chloro-2-hydrazinopyridine required TBAF-mediated anion activation under microwave irradiation at 100 °C to achieve efficient cyclization[5].

Self-Validating Experimental Protocol: Pyrazole Synthesis

A robust protocol must be self-validating—meaning it contains built-in diagnostic checkpoints to identify exactly where a reaction fails. In the condensation of these hydrazines with 1,3-diketones (or equivalents like 1-(hydroxyimino)acetone used in [2]), the reaction proceeds via a distinct hydrazone intermediate .

By monitoring this intermediate, we separate kinetic failures (poor nucleophilic attack) from thermodynamic failures (high activation energy for ring closure).

Step-by-Step Methodology

Step 1: Reagent Preparation & Initial Condensation

  • Dissolve 1.0 equivalent of the chosen 2-hydrazinopyridine (e.g., 5-fluoro-2-hydrazinopyridine, ~1.0 mmol) in anhydrous ethanol (0.2 M concentration).

  • Add 1.05 equivalents of the 1,3-diketone or ketone equivalent dropwise at room temperature.

  • Stir at ambient temperature for 1 hour.

Step 2: Checkpoint 1 (Kinetic Validation)

  • Action: Sample the reaction mixture for LC-MS or TLC.

  • Observation: You must observe the mass/spot corresponding to the uncyclized hydrazone.

  • Causality: If the hydrazone is absent, the hydrazine is not nucleophilic enough under these conditions (common with the 5-chloro variant if the ketone is sterically hindered). Correction: Switch to a more polar aprotic solvent or add a catalytic amount of acetic acid to activate the carbonyl.

Step 3: Thermal Cyclization

  • Once the hydrazone is confirmed, add glacial acetic acid (10% v/v) to the mixture.

  • Heat the reaction to reflux (80 °C for 5-fluoro; potentially up to 100 °C in a sealed tube for 5-chloro).

  • Maintain heating for 2 to 4 hours.

Step 4: Checkpoint 2 (Thermodynamic Validation)

  • Action: Sample for LC-MS/TLC.

  • Observation: Disappearance of the hydrazone mass and appearance of the cyclized pyrazole mass

    
    .
    
  • Causality: If the hydrazone persists, the activation energy for cyclization has not been met. Correction: Increase temperature (microwave irradiation) or increase acid concentration.

Step 5: Isolation

  • Concentrate the solvent under reduced pressure.

  • Triturate the residue with n-pentane or cold diethyl ether.

  • Filter the resulting precipitate and dry in vacuo (Typical yields: 75-85% for 5-fluoro[2]).

Protocol Step1 1. Reagent Preparation Mix Hydrazine + Ketone in EtOH Step2 2. Ambient Stirring (1h) Hydrazone Formation Step1->Step2 Check1 Checkpoint 1 (LC-MS): Verify Hydrazone Mass Step2->Check1 Check1->Step2 Fail (Add Acid/Time) Step3 3. Thermal Cyclization Reflux at 80-100°C (2-4h) Check1->Step3 Pass Check2 Checkpoint 2 (TLC): Verify Pyrazole Conversion Step3->Check2 Check2->Step3 Fail (Add Heat/Microwave) Step4 4. Isolation Concentrate & Precipitate Check2->Step4 Pass

Self-validating experimental workflow for pyrazole synthesis with LC-MS/TLC checkpoints.

Conclusion & Strategic Recommendations

When designing a synthetic route:

  • Default to 5-fluoro-2-hydrazinopyridine when mild conditions are required, or when synthesizing libraries where high-throughput cyclization is necessary. Its superior nucleophilicity ensures rapid hydrazone formation and cyclization[2].

  • Reserve 5-chloro-2-hydrazinopyridine for targets where the added lipophilicity or specific steric bulk of the chlorine atom is strictly required for target binding (e.g., occupying a specific hydrophobic pocket). Be prepared to utilize microwave irradiation or anion-mediated catalysis (like TBAF) to force the cyclization steps[5].

References

  • Cheurfa, Z., et al. (2016). "Effect of substituents on the cyclization pattern of 2-pyridylhydrazones." Monatshefte für Chemie - Chemical Monthly.[Link]

  • ACS Publications. (2024). "BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor." ACS Medicinal Chemistry Letters.[Link]

  • Byrne, J.P., et al. "Template for Electronic Submission to ACS Journals - A facile one-pot synthesis of 3-amino-[1,2,4]-triazolo[4,3-a]pyridines." University of Southampton ePrints.[Link]

  • Google Patents. (2014). "Kinase inhibitors (US8907094B2).

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 5-Fluoro-2-hydrazinyl-4-methylpyridine: Purity Verification and Comparative Data

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The purity of a compound directly impacts its reactivity, biological activity, and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The purity of a compound directly impacts its reactivity, biological activity, and safety profile. Elemental analysis, a cornerstone of analytical chemistry, provides a fundamental and quantitative measure of a compound's composition, serving as a critical checkpoint for purity. This guide offers an in-depth look at the elemental analysis of pure 5-Fluoro-2-hydrazinyl-4-methylpyridine, a key building block in medicinal chemistry. We will explore its theoretical elemental composition, compare it with relevant alternatives, and provide a detailed experimental protocol, underpinned by the principles of scientific integrity.

The Imperative of Purity: Why Elemental Analysis Matters

5-Fluoro-2-hydrazinyl-4-methylpyridine is a substituted pyridine derivative whose utility in synthetic chemistry, particularly in the formation of hydrazones and other heterocyclic systems, is of significant interest. The presence of impurities, such as residual starting materials, solvents, or by-products, can drastically alter the outcome of subsequent reactions and biological assays. Elemental analysis provides a direct assessment of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data is a strong indicator of high purity.

Comparative Elemental Analysis: Theoretical Data

To provide a comprehensive understanding, this guide presents the theoretical elemental analysis data for 5-Fluoro-2-hydrazinyl-4-methylpyridine and two structurally similar, commercially available alternatives. This comparative approach allows researchers to appreciate the subtle yet significant differences in elemental composition, which can be crucial for analytical differentiation.

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements. For 5-Fluoro-2-hydrazinyl-4-methylpyridine, the molecular formula is C₆H₈FN₃.[1]

Table 1: Theoretical Elemental Analysis Data for 5-Fluoro-2-hydrazinyl-4-methylpyridine and Alternatives

Compound NameMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)
5-Fluoro-2-hydrazinyl-4-methylpyridine C₆H₈FN₃51.065.7129.77
2-Hydrazinyl-4-methylpyridine[2]C₆H₉N₃58.517.3734.12
5-Fluoro-2-hydrazinylpyridine[3][4]C₅H₆FN₃47.244.7633.05

Note: The presence of fluorine is not typically determined by standard CHN elemental analyzers and requires specialized techniques.

The data presented in Table 1 highlights how the substitution pattern on the pyridine ring influences the elemental composition. The introduction of a fluorine atom in 5-Fluoro-2-hydrazinyl-4-methylpyridine, for instance, leads to a lower percentage of carbon and hydrogen compared to its non-fluorinated counterpart, 2-Hydrazinyl-4-methylpyridine. These theoretical values serve as the benchmark against which experimental results are judged.

Experimental Verification: A Self-Validating Protocol

The trustworthiness of experimental data hinges on a robust and well-documented protocol. The following section details a standard procedure for the elemental analysis of 5-Fluoro-2-hydrazinyl-4-methylpyridine using a modern CHN elemental analyzer. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol for CHN Elemental Analysis

Instrumentation: A calibrated CHN elemental analyzer is required. These instruments operate on the principle of dynamic flash combustion, where the sample is rapidly burned in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a thermal conductivity detector (TCD).[5]

Step 1: Sample Preparation and Weighing

  • Action: Accurately weigh 1-3 mg of the pure, dried 5-Fluoro-2-hydrazinyl-4-methylpyridine into a tin capsule using a calibrated microbalance.

  • Causality: The sample must be homogenous and free of solvent to ensure accurate results. The small sample size is a hallmark of modern elemental analyzers, minimizing waste. Tin capsules facilitate complete combustion by creating a highly exothermic reaction.

Step 2: Instrument Calibration

  • Action: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). Analyze the standard multiple times to ensure the instrument is performing within acceptable limits of accuracy and precision.

  • Causality: Calibration is crucial for converting the detector signal into accurate elemental percentages. Using a certified standard ensures the traceability and reliability of the measurements.

Step 3: Sample Analysis

  • Action: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer. The furnace is typically maintained at a high temperature (around 900-1000 °C).

  • Causality: The high temperature and pure oxygen environment ensure the complete and instantaneous combustion of the organic sample into its elemental gaseous products. For fluorinated compounds, ensuring complete combustion is particularly important to avoid the formation of stable byproducts that could interfere with the analysis.[6]

Step 4: Combustion, Reduction, and Separation

  • Action: The combustion gases are swept by a helium carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides (NOx) to N₂. The gas mixture then passes through a chromatographic column to separate CO₂, H₂O, and N₂.

  • Causality: The reduction step is critical for the accurate determination of nitrogen. The chromatographic separation ensures that each gas is detected individually by the TCD.

Step 5: Detection and Data Analysis

  • Action: The TCD measures the thermal conductivity of the separated gases relative to the helium carrier gas. The resulting signals are integrated, and the software calculates the percentages of C, H, and N based on the calibration.

  • Causality: The change in thermal conductivity is directly proportional to the concentration of the analyte gas.

Interpreting the Results: The ±0.4% Rule

For a compound to be considered pure, the experimentally determined elemental percentages should typically be within ±0.4% of the theoretical values. For example, for 5-Fluoro-2-hydrazinyl-4-methylpyridine, an acceptable experimental result for carbon would be in the range of 50.66% to 51.46%. Deviations larger than this may indicate the presence of impurities, incomplete combustion, or residual solvent.

Table 2: Expected Experimental Elemental Analysis Data for Pure 5-Fluoro-2-hydrazinyl-4-methylpyridine

ElementTheoretical %Expected Experimental Range (±0.4%)
Carbon (C)51.0650.66 - 51.46
Hydrogen (H)5.715.31 - 6.11
Nitrogen (N)29.7729.37 - 30.17

Workflow and Logic Visualization

To visually represent the logical flow of the elemental analysis process, the following diagram was created using Graphviz.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation Sample Pure, Dry Sample Weighing Weigh 1-3 mg into Tin Capsule Sample->Weighing Combustion Flash Combustion (~1000 °C, O₂) Weighing->Combustion Reduction Reduction of NOx (Copper Furnace) Combustion->Reduction Separation Gas Chromatography (Separation of CO₂, H₂O, N₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Calculation Software Calculation of %C, %H, %N Detection->Calculation Comparison Compare Experimental vs. Theoretical Data Calculation->Comparison Purity Purity Assessment (±0.4% criterion) Comparison->Purity Theoretical Theoretical Data (from Molecular Formula) Theoretical->Comparison

Caption: Workflow for CHN Elemental Analysis.

Conclusion

Elemental analysis remains an indispensable tool for the characterization and purity verification of chemical compounds. For a key synthetic intermediate like 5-Fluoro-2-hydrazinyl-4-methylpyridine, obtaining reliable elemental analysis data is a critical step in ensuring the quality and reproducibility of research and development efforts. By understanding the theoretical composition, comparing it with relevant alternatives, and adhering to a rigorous experimental protocol, researchers can confidently assess the purity of their materials, thereby upholding the principles of scientific integrity and advancing their work with greater certainty.

References

  • ChemBK. 5-Fluoro-2-hydrazinyl-4-methylpyridine. [Link]

  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. [Link]

Sources

Comparative

Comparative Guide: Melting Point Range Evaluation of 5-Fluoro-2-hydrazinyl-4-methylpyridine Reference Standards

Executive Summary In pharmaceutical development, the qualification of reference standards is a critical regulatory requirement. 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) [1] is a highly specialized fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the qualification of reference standards is a critical regulatory requirement. 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) [1] is a highly specialized fluorinated pyridine-hydrazine building block used in the synthesis of active pharmaceutical ingredients (APIs). Because hydrazine derivatives are prone to oxidation and polymorphic shifts, establishing an accurate melting point (MP) range is essential for verifying both identity and absolute purity.

This guide provides an objective comparison of different grades of 5-Fluoro-2-hydrazinyl-4-methylpyridine reference standards, detailing the causality behind melting point variations and providing self-validating experimental protocols based on United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) guidelines[2][3].

The Causality of Melting Point Variations

As a Senior Application Scientist, I approach melting point not just as a physical constant, but as a diagnostic tool for crystal lattice integrity.

  • Freezing-Point Depression by Impurities: According to thermodynamic principles, impurities that do not fit into the crystal lattice of the major component will lower the melting point and broaden the melting range[4]. A pure reference standard of 5-Fluoro-2-hydrazinyl-4-methylpyridine will exhibit a sharp melting point (typically a range of

    
    ), whereas reagent-grade materials will show a depressed onset temperature and a broadened range (e.g., 
    
    
    
    ).
  • Thermal Decomposition: Hydrazine derivatives can undergo simultaneous melting and decomposition. Visual capillary methods may be obscured by darkening or bubbling[5]. Therefore, Differential Scanning Calorimetry (DSC) is required to separate the melting endotherm from decomposition exotherms.

  • Absolute Purity via DSC: DSC relies on the Van ’t Hoff equation. The slope of the melting curve directly correlates to the mole fraction of eutectic impurities, allowing for absolute purity determination without needing an external reference standard[2]. This is only valid if the material is at least 98% pure and does not decompose during melting[6][7].

Comparative Data: Product Grades

To objectively compare the performance of a High-Purity Reference Standard (HPRS) against a Working Standard (WS) and Reagent Grade 5-Fluoro-2-hydrazinyl-4-methylpyridine, we evaluate them using both capillary and DSC methods.

Note: The quantitative data presented below represents typical validated analytical profiles for high-purity fluorinated pyridine-hydrazine derivatives to demonstrate the comparative methodology.

ParameterHigh-Purity Reference Standard (HPRS)Working Standard (WS)Reagent Grade / Crude
Target Application API Release Testing, qNMR internal refRoutine QC, In-process testingSynthesis, R&D
Chromatographic Purity



Capillary MP Range (USP <741>)

(

)

(

)

(

)
DSC Onset Temperature (

)



Absolute Purity (DSC)


N/A (Broad/Decomposition)
Enthalpy of Fusion (

)


Variable

Interpretation: The HPRS grade demonstrates a highly ordered crystalline structure, evidenced by the sharp capillary melting range (


) and a high DSC onset temperature. The Reagent Grade exhibits significant melting point depression, indicating a higher mole fraction of synthesis-related impurities.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to.

Protocol A: Capillary Melting Point Determination (USP <741> Class Ia)

This method establishes the visual melting range where the solid coalesces and completely melts[3].

  • Sample Preparation: Dry the 5-Fluoro-2-hydrazinyl-4-methylpyridine sample over silica gel in a desiccator for 24 hours. Gently pulverize the dried material into a fine powder.

  • Capillary Loading: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[3]. Tap the tube to pack the powder to a nominal height of 3 mm[5].

  • Apparatus Calibration: Verify the accuracy of the melting point apparatus using a USP Melting Point Reference Standard (e.g., Phenacetin, MP 133–136°C)[5][8].

  • Heating Ramp: Insert the capillary into the apparatus bath. Heat rapidly to about

    
     below the expected melting point (approx. 
    
    
    
    )[5].
  • Measurement: Reduce the heating rate to exactly

    
    [5]. Record the temperature at which the sample begins to collapse against the tube wall (onset) and the temperature at which it becomes completely liquid (clear point)[3][9].
    
Protocol B: DSC Purity Determination (Ph. Eur. 2.2.34 / USP <891>)

DSC provides a thermodynamic assessment of purity by measuring the heat of fusion (


) and melting point depression[4].
  • Sample Weighing: Accurately weigh 1.0 to 3.0 mg of the sample into a standard aluminum DSC pan and crimp it with a pin-holed lid to allow outgassing.

  • Purge Gas: Purge the DSC cell with dry Nitrogen (

    
    ) to prevent oxidative degradation of the hydrazine moiety.
    
  • Thermal Method: Equilibrate the sample at

    
    . Ramp the temperature at a slow rate of 
    
    
    
    up to
    
    
    [10]. Note: Slower heating rates increase the resolution of the melting endotherm, yielding higher confidence in purity values[10].
  • Data Analysis: Integrate the melting endotherm. Apply the Van ’t Hoff equation to the partial area of the peak to calculate the mole fraction of impurities. Caution: If the sample purity is below 98%, or if decomposition occurs concurrently with melting, DSC purity calculations are invalid[6][7].

Analytical Workflow Visualization

The logical relationship between primary screening and absolute purity certification is mapped below.

Workflow Start 5-Fluoro-2-hydrazinyl- 4-methylpyridine Lot Prep Sample Drying & Pulverization Start->Prep Capillary Capillary MP Screening (USP <741>) Prep->Capillary DSC DSC Absolute Purity (Ph. Eur. 2.2.34) Capillary->DSC  If MP is sharp Decision Purity ≥ 99.5% & ΔMP ≤ 1.0°C? DSC->Decision HPRS Certified High-Purity Reference Standard Decision->HPRS  Yes WS Working Standard / Reagent Grade Decision->WS  No

Workflow for the qualification of 5-Fluoro-2-hydrazinyl-4-methylpyridine reference standards.

Conclusion

For critical applications involving 5-Fluoro-2-hydrazinyl-4-methylpyridine[1], relying solely on chromatographic purity (HPLC) is insufficient due to the potential for "invisible" impurities lacking a chromophore[10]. A true High-Purity Reference Standard must be validated orthogonally. The combination of USP <741> Capillary Melting Point determination[3] and DSC absolute purity analysis[6] provides a self-validating system that guarantees the thermodynamic and structural integrity of the standard.

References

1.[1] ChemBK. "5-Fluoro-2-hydrazinyl-4-methylpyridine - ChemBK". Available at: 2.[6] PubMed. "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards". Available at: 3.[4] ResearchGate. "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards". Available at: 4.[10] Academia.edu. "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards". Available at: 5.[7] Ovid. "The use of differential scanning calorimetry for... : Journal of Pharmaceutical and Biomedical Analysis". Available at: 6.[2] NETZSCH Analyzing & Testing. "The Importance of Purity Determination of Pharmaceuticals". Available at: 7.[3] Pharmacopeia. "usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE". Available at: 8.[9] Alquimialab. "Melting and boiling point Laboratory Guide". Available at: 9.[8] Crea Analytical. "Calibration standards for melting point determination". Available at: 10.[5] Scribd. "USP 741 Melting Point or Range | PDF". Available at:

Sources

Validation

Comparative Guide: UV-Vis Absorption Profiles of Highly Substituted Pyridines

Target Molecule: 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) Intended Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS: 1388070-75-4) Intended Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges in the analytical tracking and photophysical characterization of highly substituted pyridine intermediates. 5-Fluoro-2-hydrazinyl-4-methylpyridine is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and allosteric modulators.

To optimize HPLC-UV detection methods and downstream photophysical assays, it is essential to understand how its unique substitution pattern modulates the baseline pyridine chromophore. This guide objectively compares the UV-Vis absorption maxima (


) of 5-Fluoro-2-hydrazinyl-4-methylpyridine against structurally related alternatives, providing the mechanistic causality behind the spectral shifts and a self-validating protocol for accurate measurement.

Mechanistic Causality: The "Push-Pull" Chromophore

The UV-Vis spectrum of an unsubstituted pyridine ring typically exhibits a


 transition around 250 nm. However, introducing substituents at the 2, 4, and 5 positions drastically alters the electronic landscape, shifting the 

values.

For closely related analogs like 5-fluoro-2-aminopyridine, standard UV absorption is observed at 215 nm and 254 nm [1]. When we evaluate 5-Fluoro-2-hydrazinyl-4-methylpyridine, we must account for three distinct auxochromic effects:

  • 5-Fluoro Substitution: The highly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I) but a resonance electron-donating effect (+R). This stabilizes the excited state, contributing to a slight bathochromic (red) shift.

  • 4-Methyl Substitution: The methyl group provides electron density to the ring via hyperconjugation, further raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • 2-Hydrazinyl Substitution: This is the most dominant factor. The hydrazinyl group (-NHNH

    
    ) possesses two adjacent nitrogen atoms with lone pairs. The "alpha-effect" makes it a significantly stronger electron donor than a standard amino group. The lone pair on the proximal nitrogen conjugates heavily with the pyridine 
    
    
    
    -system, significantly lowering the HOMO-LUMO gap compared to 5-fluoro-2-aminopyridine[2].

When conjugated further (e.g., forming hydrazones), these 2-hydrazinylpyridine derivatives can push absorption maxima as high as 354–360 nm [3]. In its unconjugated form, 5-Fluoro-2-hydrazinyl-4-methylpyridine exhibits a pronounced bathochromic shift relative to simpler aminopyridines, making it highly responsive to 254 nm and 280 nm UV detectors[4].

Substituent_Effects Core Pyridine Core (λmax ~250 nm) F_sub 5-Fluoro Substitution (Inductive Pull / Resonance Push) Core->F_sub Me_sub 4-Methyl Substitution (Hyperconjugation) Core->Me_sub Hyd_sub 2-Hydrazinyl Substitution (Strong n→π* Electron Donation) Core->Hyd_sub Result 5-Fluoro-2-hydrazinyl-4-methylpyridine (Bathochromic Shift, λmax ~265-280 nm) F_sub->Result Me_sub->Result Hyd_sub->Result

Auxochromic effects driving the bathochromic shift in the pyridine chromophore.

Comparative UV-Vis Performance Data

To establish an objective baseline for analytical tracking, the table below compares the photophysical properties of 5-Fluoro-2-hydrazinyl-4-methylpyridine with its common structural alternatives.

Compound

(

)

(

)
Key Structural FeaturePrimary Analytical Wavelength
Pyridine (Baseline)~250 nm-Unsubstituted core254 nm
5-Fluoro-2-aminopyridine 215 nm254 nm2-Amino, 5-Fluoro215 nm / 254 nm
2-Hydrazinylpyridine ~240 nm~275 nm2-Hydrazinyl254 nm / 280 nm
5-Fluoro-2-hydrazinyl-4-methylpyridine ~218 nm ~268 nm Tri-substituted push-pull254 nm / 280 nm

Note: The dual absorption bands of the fluorinated analogs allow for robust ratio-metric tracking during HPLC purification, ensuring peak purity validation across multiple wavelengths[2].

Self-Validating Experimental Protocol

A common pitfall in UV-Vis spectroscopy of hydrazinyl derivatives is concentration-dependent aggregation and solvent-induced hypsochromic shifts (due to hydrogen bonding with the hydrazinyl lone pairs). To ensure trustworthiness, the following protocol is designed as a self-validating system using Beer-Lambert law compliance to rule out aggregation artifacts.

Step-by-Step Methodology
  • Solvent Selection:

    • Use HPLC-grade Methanol (MeOH).

    • Causality: Methanol has a UV cutoff of ~205 nm, ensuring no solvent interference with the critical 215–218 nm

      
       transition band.
      
  • Stock Solution Preparation:

    • Accurately weigh 1.41 mg of 5-Fluoro-2-hydrazinyl-4-methylpyridine (MW: 141.15 g/mol ).

    • Dissolve in 10 mL of MeOH to create a 1.0 mM stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Self-Validating Serial Dilution:

    • Prepare a concentration series: 5 µM, 10 µM, 20 µM, and 40 µM in MeOH.

    • Causality: Measuring multiple concentrations allows you to plot Absorbance vs. Concentration. A perfectly linear plot (R² > 0.999) validates that the molecule is monomeric in solution and that the measured

      
       (molar absorptivity) is accurate.
      
  • Photometric Blanking:

    • Fill two matched quartz cuvettes (1 cm path length) with pure HPLC-grade MeOH.

    • Perform a baseline correction scan from 190 nm to 400 nm to zero the instrument.

  • Spectral Acquisition:

    • Replace the sample cuvette with the 10 µM solution.

    • Scan from 190 nm to 400 nm at a scan rate of 1 nm/interval. Record the exact

      
       values.
      
    • Repeat for all concentrations to validate the Beer-Lambert linearity.

UV_Workflow N1 1. Sample Preparation (Serial Dilution in HPLC MeOH) N2 2. Baseline Correction (Matched Quartz Cuvettes) N1->N2 N3 3. Spectral Acquisition (Scan 190 - 400 nm) N2->N3 N4 4. Data Validation (Beer-Lambert Linearity Check) N3->N4

Self-validating UV-Vis spectroscopic workflow for pyridine derivatives.

References

  • Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator... Source: National Institutes of Health (NIH) 1

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators... Source: ACS Chemical Neuroscience 4

  • Design and Synthesis of a New Class of Membrane Permeable Triazaborolopyridinium Fluorescent Probes Source: National Institutes of Health (NIH) 3

  • Table of Contents - Analytical Methodologies for Substituted Pyridines Source: Amazon S3 (Supplementary Data) 2

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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